Technical Documentation Center

4-{[(Dimethylamino)sulfonyl]amino}benzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-{[(Dimethylamino)sulfonyl]amino}benzoic acid
  • CAS: 90250-68-3

Core Science & Biosynthesis

Foundational

The Dawn of Modern Anesthesia: A Technical Guide to the Discovery and Evolution of Aminobenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quest to Tame Pain The late 19th century presented a significant challenge in surgical and dental medicine: the double-edged sword of coca...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest to Tame Pain

The late 19th century presented a significant challenge in surgical and dental medicine: the double-edged sword of cocaine. While its efficacy as a local anesthetic was revolutionary, its severe toxicity, addictive potential, and short duration of action spurred a fervent search for safer alternatives.[1][2] This necessity became the mother of invention, leading to the pioneering work on aminobenzoic acid derivatives, a class of compounds that would redefine local anesthesia and lay the groundwork for rational drug design. This guide provides an in-depth exploration of the discovery, synthesis, and evolving applications of these pivotal molecules, offering field-proven insights for today's researchers and drug developers.

The Genesis of a New Class: From Cocaine's Flaws to Einhorn's Triumph

The journey to safer local anesthetics began with a systematic deconstruction of the cocaine molecule. German chemist Alfred Einhorn, a pivotal figure in this narrative, hypothesized in 1890 that the anesthetic properties of cocaine were attributable to its benzoate ester moiety.[1] This led to the synthesis of numerous analogues, marking an early foray into rational drug design.[3]

One of the earliest successes was Benzocaine , first synthesized by German chemist Eduard Ritsert in 1890 and introduced to the market in 1902 as "Anästhesin".[4][5] Though effective as a topical anesthetic, its low water solubility limited its application.[6]

The true breakthrough came from Einhorn's laboratory. After years of meticulous research, he synthesized Procaine in 1905, which was subsequently marketed under the trade name Novocain .[3][7] Einhorn's genius lay in creating a molecule that retained the anesthetic properties of cocaine while stripping away its harmful central nervous system stimulant and addictive effects.[3] Procaine, an amino ester, was less toxic, non-addictive, and became the gold standard in local anesthesia for nearly half a century.[1][8] Its introduction into medical practice by surgeon Heinrich Braun, who discovered that its efficacy was enhanced when combined with the vasoconstrictor epinephrine, solidified its place in medical history.[1]

Comparative Properties of Early Local Anesthetics

The superiority of procaine and benzocaine over cocaine is not merely historical opinion but is grounded in their distinct pharmacological profiles. While cocaine's potency is higher, its therapeutic index is significantly narrower due to its systemic toxicity and abuse liability.

CompoundChemical ClassRelative Potency (Cocaine = 1)Relative Toxicity (Cocaine = 1)Duration of ActionKey Advantages over Cocaine
Cocaine Natural Tropane Alkaloid11Short to MediumVasoconstrictive properties
Procaine Synthetic Amino Ester0.25 - 0.50.25Short (30-90 min with epinephrine)Low toxicity, non-addictive[1][9]
Benzocaine Synthetic Amino EsterLow (topical use)Very LowShortEffective topical anesthetic[6][10]

The Chemistry of Sensation Suppression: Mechanism of Action

Aminobenzoic acid-derived local anesthetics exert their effects by blocking nerve impulse conduction. Their primary molecular target is the voltage-gated sodium channel in the neuronal membrane.[11][12]

The mechanism is a sophisticated interplay of chemistry and physiology:

  • Penetration of the Nerve Sheath: The un-ionized, lipid-soluble form of the anesthetic molecule penetrates the lipid-rich nerve sheath and membrane. The efficacy is thus pH-dependent; infected tissues with lower pH have a reduced proportion of the active un-ionized form.[10]

  • Ionization within the Neuron: Once inside the neuron, the lower intracellular pH promotes the protonation of the tertiary amine, resulting in the formation of the active cationic form.[10]

  • Sodium Channel Blockade: The ionized form of the anesthetic binds to a specific receptor site within the pore of the voltage-gated sodium channel.[10][12] This binding physically obstructs the influx of sodium ions, which is essential for the depolarization phase of an action potential.

  • Inhibition of Nerve Conduction: By preventing depolarization, the generation and propagation of nerve impulses are halted, resulting in a localized loss of sensation.[11]

G cluster_membrane Neuronal Membrane Extracellular Extracellular Space (Higher pH) Intracellular Intracellular Space (Lower pH) NaChannel Voltage-Gated Sodium Channel LA_un Local Anesthetic (Un-ionized, Lipid-Soluble) LA_un->NaChannel Penetrates membrane LA_ion Local Anesthetic (Ionized, Active Cation) LA_un->LA_ion Receptor Receptor Site LA_ion->Receptor Binds to receptor Na_in Na+ Influx (Blocked) Receptor->Na_in Prevents AP Action Potential Propagation Blocked Na_in->AP Leads to

Caption: Mechanism of local anesthesia by sodium channel blockade.

Key Experimental Protocols: Synthesizing the Cornerstones of Local Anesthesia

The synthesis of aminobenzoic acid derivatives is a foundational practice in medicinal chemistry. The following protocols are presented to be self-validating, with clear causality behind the experimental choices.

Synthesis of Benzocaine via Fischer Esterification

This acid-catalyzed esterification is a classic and efficient method for producing benzocaine from p-aminobenzoic acid (PABA).[13]

Principle: The Fischer esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[13] An excess of the alcohol (ethanol) is used to drive the equilibrium towards the product, in accordance with Le Châtelier's Principle. Sulfuric acid acts as a catalyst, protonating the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.[13]

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.2 g of p-aminobenzoic acid in 12.0 mL of absolute ethanol with stirring.[13]

  • Acidification: Slowly add 1.0 mL of concentrated sulfuric acid to the solution using a glass pipette. A precipitate is expected to form as the aminobenzoic acid salt.[13]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 60-75 minutes using a heating mantle. The solid should dissolve as the reaction proceeds.[13]

  • Cooling and Neutralization: After the reflux period, allow the reaction mixture to cool to room temperature. Transfer the solution to a beaker containing 30 mL of water. Neutralize the solution by slowly adding a 10% sodium carbonate solution until the effervescence ceases and the pH is approximately 8. This deprotonates the amine and precipitates the free base form of benzocaine.[13]

  • Isolation and Purification: Collect the crude benzocaine precipitate by vacuum filtration and wash the crystals with cold water.[14] The crude product can be recrystallized from a mixture of ethanol and water to yield pure benzocaine.[15]

G PABA p-Aminobenzoic Acid (PABA) Reflux Reflux (60-75 min) PABA->Reflux Ethanol Ethanol Ethanol->Reflux H2SO4 H₂SO₄ (catalyst) H2SO4->Reflux Neutralization Neutralization (Na₂CO₃) Reflux->Neutralization Benzocaine Benzocaine (Product) Neutralization->Benzocaine

Caption: Workflow for the synthesis of Benzocaine.

Synthesis of Procaine from p-Nitrobenzoic Acid

The synthesis of procaine is a multi-step process that exemplifies key transformations in organic chemistry. One common route begins with p-nitrobenzoic acid.[3][16]

Principle: This synthesis involves an initial esterification to create the ester linkage, followed by a reduction of the nitro group to the essential primary amine.

Step-by-Step Methodology:

  • Esterification: p-Nitrobenzoic acid is first converted to p-nitrobenzoyl chloride, typically by reacting it with thionyl chloride (SOCl₂) or phosphorus pentachloride.[16] The resulting acid chloride is then reacted with 2-diethylaminoethanol to form 2-diethylaminoethyl p-nitrobenzoate.[16][17]

  • Reduction of the Nitro Group: The nitro group of 2-diethylaminoethyl p-nitrobenzoate is reduced to a primary amine. This can be achieved through catalytic hydrogenation using a catalyst such as Raney nickel or palladium on carbon, or by using a reducing agent like tin and hydrochloric acid.[13][16]

  • Workup and Isolation: After the reduction is complete, the reaction mixture is made alkaline with sodium carbonate to precipitate the procaine free base.[16] The crude product is then filtered and can be recrystallized from dilute alcohol. For clinical use, it is converted to its hydrochloride salt to increase water solubility.[16]

G pNitrobenzoic p-Nitrobenzoic Acid Esterification Esterification with 2-Diethylaminoethanol pNitrobenzoic->Esterification Intermediate 2-Diethylaminoethyl p-nitrobenzoate Esterification->Intermediate Reduction Nitro Group Reduction (e.g., H₂/Ni) Intermediate->Reduction Procaine Procaine Reduction->Procaine

Caption: Synthetic pathway for Procaine.

Beyond Anesthesia: The Expanding Therapeutic Landscape

The versatility of the p-aminobenzoic acid scaffold has allowed for its application in therapeutic areas far beyond local anesthesia.[3][18]

Antibacterial and Antifungal Agents

PABA is a crucial growth factor for many bacteria and fungi, as it is a key intermediate in the synthesis of folic acid.[19][20] This metabolic pathway has been a successful target for antimicrobial drug development.

  • Mechanism of Action: Many antibacterial agents derived from PABA, most notably the sulfonamides, act as competitive inhibitors of dihydropteroate synthase, an enzyme essential for the incorporation of PABA into folic acid.[1] By blocking this step, they prevent the synthesis of folic acid, which is vital for nucleotide synthesis and, consequently, microbial replication.[1] This mechanism provides a selective toxicity, as humans obtain folic acid from their diet and lack this enzyme.[19]

  • Structure-Activity Insights: Studies have shown that modifications to the PABA structure, such as the creation of Schiff bases and esters, can yield compounds with significant antibacterial and antifungal activity. For instance, the introduction of electron-withdrawing groups, like halogens, on the aromatic ring can enhance antimicrobial potency. Some derivatives have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and various fungal strains.[18] The antifungal mechanism of some PABA derivatives has been linked to the disruption of the fungal cell cycle by inhibiting septation during cell division.[7]

Conclusion: A Legacy of Innovation and a Future of Possibilities

The discovery and development of aminobenzoic acid derivatives represent a landmark achievement in medicinal chemistry. Born from the urgent need to replace the hazardous anesthetic cocaine, compounds like benzocaine and procaine not only revolutionized surgical and dental procedures but also established foundational principles of rational drug design. The journey from identifying a pharmacophore in a natural product to synthesizing safer, more effective analogues is a testament to the power of chemical intuition and rigorous scientific methodology.

Today, the PABA scaffold continues to be a valuable building block in the development of new therapeutic agents, from antimicrobials to potential anticancer and anti-inflammatory drugs.[3][18] For researchers and drug development professionals, the history of aminobenzoic acid derivatives serves as a powerful reminder that understanding the fundamental principles of chemistry and pharmacology can unlock solutions to pressing medical challenges, a legacy that continues to inspire innovation.

References

  • Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Kapoor, A., & Dahiya, S. K. (2016). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Der Pharmacia Lettre, 8(12), 57-67. Retrieved from [Link]

  • Kumar, M., & Narasimhan, B. (2012). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 1(1), 85-98. Retrieved from [Link]

  • Stewart, M. V. (2023). Introduction of the First Injectable Anesthetic. Research Starters. Retrieved from [Link]

  • Krátký, M., Konečná, K., Stolaříková, J., Vinšová, J., & Imramovský, A. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9. Retrieved from [Link]

  • Preparation of procaine. (n.d.). PrepChem.com. Retrieved January 27, 2026, from [Link]

  • From cocaine to ropivacaine: the history of local anesthetic drugs. (2001). PubMed. Retrieved January 27, 2026, from [Link]

  • Krátký, M., Konečná, K., Stolaříková, J., Vinšová, J., & Imramovský, A. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PMC. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). From Cocaine to Novocain: The Development of Safer Local Anesthesia. Retrieved January 27, 2026, from [Link]

  • Drucker, P. F. (1985). The discipline of innovation. Harvard Business Review. Retrieved from [Link]

  • Wang, Y., et al. (2019). Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. RSC Advances. Retrieved from [Link]

  • Benzocaine. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

  • Li, Y., et al. (2021). Antifungal Metabolite p-Aminobenzoic Acid (pABA): Mechanism of Action and Efficacy for the Biocontrol of Pear Bitter Rot Disease. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Procaine. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

  • Ghouili, A., et al. (2014). Synthesis of Procaine; novocaine; 2-(diethylamino)ethyl 4-aminobenzoate). Journal of Physics and Chemistry of Solids. Retrieved from [Link]

  • Synthesis method of procaine. (n.d.). Google Patents.
  • Cocaine: An Updated Overview on Chemistry, Detection, Biokinetics, and Pharmacotoxicological Aspects including Abuse Pattern. (2021). MDPI. Retrieved from [Link]

  • Benzocaine. (n.d.). Wood Library-Museum of Anesthesiology. Retrieved January 27, 2026, from [Link]

  • Haroon, F., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Biomedicines. Retrieved from [Link]

  • Preparation of Benzocaine. (n.d.). CUTM Courseware. Retrieved January 27, 2026, from [Link]

  • Comparing the Efficacy of a Compound Topical Anesthetic Versus Benzocaine: A Pilot Study. (2016). Anesthesia Progress. Retrieved from [Link]

  • Song, G. C., et al. (2013). The folate precursor para-aminobenzoic acid elicits induced resistance against Cucumber mosaic virus and Xanthomonas axonopodis. PMC. Retrieved from [Link]

  • 3: Esterification (Experiment). (2021). Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]

  • Procaine. (n.d.). StatPearls - NCBI Bookshelf. Retrieved January 27, 2026, from [Link]

  • Process for the preparation of procaine. (n.d.). Google Patents.
  • Johanson, C. E., & Aigner, T. (1981). Comparison of the reinforcing properties of cocaine and procaine in rhesus monkeys. Pharmacology Biochemistry and Behavior. Retrieved from [Link]

  • Preparation method of procaine. (n.d.). Google Patents.
  • Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. (2023). MDPI. Retrieved from [Link]

  • Local Anesthetic Toxicity. (2024). Medscape. Retrieved January 27, 2026, from [Link]

  • Sodium Channels and Local Anesthetics—Old Friends With New Perspectives. (2021). Frontiers in Pharmacology. Retrieved from [Link]

  • Local Anesthetic Systemic Toxicity. (n.d.). NYSORA. Retrieved January 27, 2026, from [Link]

  • Mechanism of local anesthetic drug action on voltage-gated sodium channels. (2000). PubMed. Retrieved January 27, 2026, from [Link]

  • Local anesthetic systemic toxicity. (2024). WikEM. Retrieved January 27, 2026, from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Theoretical Mechanism of Action of Sulfonamide Compounds

Abstract This technical guide provides a comprehensive exploration of the theoretical and validated mechanisms of action of sulfonamide compounds, a foundational class of synthetic antimicrobial agents. Designed for rese...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of the theoretical and validated mechanisms of action of sulfonamide compounds, a foundational class of synthetic antimicrobial agents. Designed for researchers, scientists, and drug development professionals, this document moves beyond a surface-level description to offer an in-depth analysis of the molecular interactions, biochemical consequences, and resistance pathways that define the clinical utility and challenges of sulfonamides. We will dissect the primary mechanism of competitive inhibition of dihydropteroate synthase (DHPS), explore the dual-action model involving the formation of dead-end adducts, and detail the sophisticated strategies bacteria have evolved to evade these effects. The guide is grounded in authoritative scientific literature and includes detailed experimental protocols and visualizations to provide a robust, field-proven understanding of this critical class of antimicrobials.

The Folic Acid Pathway: A Cornerstone of Antimicrobial Selectivity

The efficacy of any antimicrobial agent hinges on the principle of selective toxicity: the ability to disrupt a vital process in the pathogen with minimal effect on the host. The folic acid (folate) biosynthesis pathway is a classic exemplar of such a target. Prokaryotic organisms and some lower eukaryotes are incapable of utilizing exogenous folate and must synthesize it de novo[1]. This pathway is indispensable as it produces tetrahydrofolate, a crucial cofactor for one-carbon transfer reactions essential for the synthesis of nucleotides (thymidine and purines) and certain amino acids[1]. Consequently, inhibiting this pathway halts the production of DNA, RNA, and proteins, leading to a bacteriostatic effect that arrests microbial growth and replication[2][3].

Conversely, higher eukaryotes, including humans, lack the enzymes for de novo folate synthesis and have evolved dedicated transport systems to acquire folate from their diet[1][4]. This fundamental metabolic difference creates a therapeutic window, allowing drugs that target folate synthesis enzymes to be highly selective for microbial pathogens[5]. The central enzyme in this pathway, and the specific target of sulfonamides, is dihydropteroate synthase (DHPS)[4][6].

The Core Mechanism of Action: A Multi-Pronged Attack on DHPS

The long-held understanding of sulfonamides as simple competitive inhibitors has evolved. Current evidence supports a more nuanced, dual-action model that explains their potency.

Structural Mimicry and Competitive Antagonism

The foundational mechanism of sulfonamide action is rooted in its structural analogy to para-aminobenzoic acid (PABA), a natural substrate for the DHPS enzyme[3][5][7]. DHPS catalyzes the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate[1][6]. Sulfonamides possess a core structure that mimics PABA, allowing them to bind to the same active site on the DHPS enzyme[1][5].

By occupying the PABA-binding pocket, sulfonamides act as competitive inhibitors, preventing the enzyme from utilizing its natural substrate[2]. This blockade is the primary event that disrupts the folate pathway, leading to the depletion of downstream metabolites and subsequent cessation of bacterial growth[8][3]. The selectivity arises because mammalian cells do not possess the DHPS enzyme[4][5].

DHPS_Competitive_Inhibition cluster_0 Normal Enzymatic Reaction cluster_1 Sulfonamide Inhibition PABA PABA DHPS_active DHPS Enzyme PABA->DHPS_active DHPPP DHPPP DHPPP->DHPS_active DHP 7,8-Dihydropteroate (Folate Precursor) DHPS_active->DHP Catalysis Sulfa Sulfonamide DHPS_inhibited DHPS Enzyme (Inhibited) Sulfa->DHPS_inhibited Competitive Binding Block No Reaction DHPS_inhibited->Block

Diagram 1: Competitive inhibition of DHPS by sulfonamides.
The Dual-Action Model: Formation of Dead-End Pterin-Sulfonamide Adducts

Beyond simple competitive binding, compelling evidence indicates that sulfonamides can also act as alternative substrates for DHPS[9]. In this secondary mechanism, the enzyme mistakenly catalyzes a condensation reaction between the pterin substrate (DHPPP) and the sulfonamide drug. This reaction forms a dead-end pterin-sulfonamide conjugate[9][10][11].

This conjugate product is metabolically inert and cannot proceed in the folate synthesis pathway[10]. The significance of this is twofold:

  • Enzyme Sequestration: The formation and slow release of this adduct can effectively sequester the enzyme.

  • Substrate Depletion: This process consumes the vital pterin substrate pool, further starving the pathway[9].

This dual mechanism of competitive inhibition and "prodrug" conversion into a dead-end product provides a more complete explanation for the potent bacteriostatic activity of sulfonamides[9].

The Molecular Basis of Sulfonamide Resistance

The clinical utility of sulfonamides has been significantly compromised by the widespread development of bacterial resistance[1][6]. Bacteria have evolved two primary strategies to counteract sulfonamide activity.

Intrinsic Resistance via Target Modification

One pathway to resistance involves mutations within the chromosomal gene encoding DHPS, known as folP[4]. These mutations typically occur in conserved loops that shape the active site[6]. X-ray crystallography studies have revealed the elegant molecular basis for this resistance. Mutations in these loops can selectively decrease the binding affinity for the bulkier sulfonamide drugs while preserving a high affinity for the natural, smaller substrate, PABA[1][6]. This allows the enzyme to continue functioning efficiently even in the presence of the drug. For instance, the methoxazole ring of sulfamethoxazole protrudes from the active site, and mutations in adjacent loops can create steric hindrance that specifically disrupts the binding of the drug but not PABA[1].

Acquired Resistance via Horizontal Gene Transfer

The most clinically significant and widespread mechanism of resistance is the acquisition of alternative, drug-resistant DHPS enzymes via horizontal gene transfer[4]. Bacteria can acquire mobile genetic elements, such as plasmids and transposons, that carry one of three primary sulfonamide resistance genes: sul1, sul2, or sul3[12][13][14].

These sul genes encode for highly divergent DHPS isozymes that are intrinsically insensitive to sulfonamides[4][12]. The Sul enzymes can efficiently catalyze the synthesis of dihydropteroate from PABA but have a very low affinity for sulfonamides, rendering the drugs ineffective[4][14]. The sul1 gene is frequently found as part of class 1 integrons, which are genetic elements known for capturing and expressing multiple antibiotic resistance cassettes, often leading to multi-drug resistance[15].

Resistance_Mechanisms cluster_0 Wild-Type Bacterium (Susceptible) cluster_1 Resistance Mechanisms DHPS_WT Wild-Type DHPS (folP gene) Inhibition_WT Inhibition of Folate Synthesis Sulfa_WT Sulfonamide Sulfa_WT->DHPS_WT Binds & Inhibits DHPS_Mut Mutated DHPS (folP mutation) Bypass Folate Synthesis Continues Sul_Enzyme Resistant Sul Enzyme (acquired sul1/sul2/sul3 gene) Sul_Enzyme->Bypass Sulfa_Res Sulfonamide Sulfa_Res->DHPS_Mut Binding Reduced Sulfa_Res->Sul_Enzyme No Binding DHPS_Assay_Workflow A 1. Prepare Reagents (Buffer, Enzymes, Substrates, Compound) B 2. Add Coupling System (DHFR + NADPH) and Test Compound to Plate A->B C 3. Add DHPS Enzyme and Pre-incubate B->C D 4. Initiate Reaction by Adding Substrates (DHPPP + PABA) C->D E 5. Kinetic Measurement (Monitor A340nm Decrease) D->E F 6. Data Analysis (Calculate V₀, Plot Inhibition, Determine IC₅₀) E->F

Diagram 3: Experimental workflow for a coupled DHPS inhibition assay.
Cellular Validation: Antimicrobial Susceptibility Testing with PABA Reversal

Causality and Rationale: While an enzyme assay confirms target engagement, a whole-cell assay is required to demonstrate that this engagement translates into antibacterial activity. The Minimum Inhibitory Concentration (MIC) is the standard measure of a compound's potency against a specific microorganism. To validate that the observed MIC is specifically due to inhibition of the folate pathway, a PABA reversal experiment is performed. If the compound's activity is indeed due to competition with PABA, then supplementing the growth medium with an excess of PABA should antagonize the drug's effect and restore bacterial growth, resulting in a significantly higher MIC value.[9][16][17] This is a critical self-validating step in the protocol.

  • Media and Strain Preparation:

    • Use a minimal growth medium (e.g., M9 minimal media) to ensure the bacteria are reliant on de novo folate synthesis.[9]

    • Prepare an overnight culture of the test bacterial strain (e.g., Escherichia coli K12). Dilute the culture to a standardized inoculum of ~5 x 10⁵ CFU/mL.

  • Compound and PABA Preparation:

    • Prepare a 2-fold serial dilution of the sulfonamide compound in a 96-well plate.

    • Prepare a parallel 96-well plate containing the same serial dilution of the sulfonamide, but with each well supplemented with a fixed, high concentration of PABA (e.g., 100 µg/mL).

  • Inoculation and Incubation:

    • Inoculate all wells (except sterility controls) with the standardized bacterial suspension.

    • Include positive (no drug) and negative (no bacteria) growth controls on each plate.

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • Determine the MIC by visual inspection: the lowest concentration of the compound that completely inhibits visible bacterial growth.

    • Compare the MIC value obtained in the standard minimal medium with the MIC value obtained in the PABA-supplemented medium. A significant increase (>8-fold) in the MIC in the presence of PABA confirms that the compound's primary mechanism of action is the inhibition of the PABA-utilizing step of the folate pathway.

Conclusion and Future Perspectives

The theoretical mechanism of action of sulfonamides is a well-established paradigm in antimicrobial research, centered on the competitive inhibition of dihydropteroate synthase. The modern understanding has expanded to include a dual-action model involving the formation of inhibitory pterin-sulfonamide adducts. This elegant mechanism, which exploits a fundamental metabolic difference between prokaryotes and eukaryotes, is unfortunately undermined by potent and widespread resistance mechanisms, primarily the acquisition of drug-insensitive sul genes.

The detailed mechanistic and structural knowledge available for the DHPS-sulfonamide interaction provides a solid foundation for future drug development. The challenge for researchers is to design novel DHPS inhibitors that can overcome these resistance mechanisms. Strategies may include designing inhibitors that bind to different, more conserved regions of the enzyme, or developing compounds that remain within the molecular footprint of the natural PABA substrate to avoid steric hindrance from resistance mutations.[1] A continued, in-depth understanding of this foundational antibacterial mechanism is therefore not just of historical interest, but is critical for designing the next generation of antifolates.

References

  • National Center for Biotechnology Information. (n.d.). Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents. National Institutes of Health.
  • Yun, M. K., Wu, Y., Li, Z., Zhao, Y., Waddell, M. B., Ferreira, A. M., ... & White, S. W. (2012). Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. Science.
  • Tacic, A., Micic, V., Ilic, B., & Stancic, I. (2017). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Serbian Chemical Society.
  • Ho, J., & Mas-Rosario, A. (2013). Replacing sulfa drugs with novel DHPS inhibitors. Future Medicinal Chemistry.
  • Wikipedia. (n.d.). Folate.
  • Mechanism of drug resistance Of Sulfonamides Sulfa Drugs. (2025, May 3). YouTube.
  • Venkatesan, R., Anderson, A. C., & Wright, G. D. (2022). Molecular mechanism of plasmid-borne resistance to sulfonamides. bioRxiv.
  • Patsnap Synapse. (2024, June 21). What are DHPS inhibitors and how do they work?.
  • Wikipedia. (n.d.). Dihydropteroate synthase inhibitor.
  • Sköld, O. (2000). Sulfonamide resistance: mechanisms and trends. Drug Resistance Updates.
  • Zhao, Y., et al. (2006). A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. Analytical Biochemistry.
  • Achari, A., et al. (1997). Crystal structure of the anti-bacterial sulfonamide drug target dihydropteroate synthase. Nature Structural Biology.
  • WebMD. (n.d.). Para-Aminobenzoic Acid (Paba) - Uses, Side Effects, and More.
  • Hevener, K. E., et al. (2014). Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. ACS Chemical Biology.
  • Tacic, A., et al. (2017). Structure similarity of sulfanilamide and p-aminobenzoic acid. ResearchGate.
  • Jiang, H. X., et al. (2019). Diverse Mobile Genetic Elements and Conjugal Transferability of Sulfonamide Resistance Genes (sul1, sul2, and sul3) in Escherichia coli Isolates. Frontiers in Microbiology.
  • ResearchGate. (n.d.). Crystal structures of Sul enzymes in various ligand-bound states.
  • ResearchGate. (n.d.). A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors.
  • Wu, Y., et al. (2014). Sulfonamide-Resistant Bacteria and Their Resistance Genes in Soils Fertilized with Manures from Jiangsu Province, Southeastern China. PLOS ONE.
  • RxList. (n.d.). Para-aminobenzoic Acid (paba): Health Benefits, Side Effects, Uses, Dose & Precautions.
  • BOC Sciences. (n.d.). Sulfonamide Antibiotics: Definition, Mechanism and Research.
  • Alani, B. G., et al. (2024). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Journal of Pharmaceutical Research International.
  • Research Communities. (2023, July 10). How bacteria resist the oldest class of synthetic antibiotics.
  • Graves, P. E., et al. (2005). Dissemination of Sulfonamide Resistance Genes (sul1, sul2, and sul3) in Portuguese Salmonella enterica Strains and Relation with Integrons. Antimicrobial Agents and Chemotherapy.
  • Götz, A., et al. (2018). Biotransformation of Sulfonamide Antibiotics in Activated Sludge: The Formation of Pterin-Conjugates Leads to Sustained Risk. Environmental Science & Technology.

Sources

Foundational

Stability and storage conditions for 4-{[(Dimethylamino)sulfonyl]amino}benzoic acid

An In-Depth Technical Guide to the Stability and Storage of 4-{[(Dimethylamino)sulfonyl]amino}benzoic acid Introduction 4-{[(Dimethylamino)sulfonyl]amino}benzoic acid (CAS No. 90250-68-3) is a sulfonamide derivative of b...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability and Storage of 4-{[(Dimethylamino)sulfonyl]amino}benzoic acid

Introduction

4-{[(Dimethylamino)sulfonyl]amino}benzoic acid (CAS No. 90250-68-3) is a sulfonamide derivative of benzoic acid.[1] Structurally, it features a carboxylic acid group, an aromatic ring, and a sulfamoylamino linker, which dictate its chemical behavior. This compound is recognized as an environmental transformation product of the fungicide Tolylfluanid, making its stability and degradation profile of significant interest in environmental science and toxicology.[1] Furthermore, its structure represents a potential building block in medicinal chemistry and drug development.

Understanding the inherent stability of this molecule is paramount for researchers and scientists. Proper storage and handling are essential to ensure its integrity for use in experimental settings, while knowledge of its degradation pathways is critical for developing accurate analytical methods and interpreting study outcomes. This guide provides a comprehensive overview of the stability profile of 4-{[(Dimethylamino)sulfonyl]amino}benzoic acid, recommended storage conditions, and detailed protocols for assessing its stability under forced conditions.

Physicochemical Properties

The stability of a compound is intrinsically linked to its physicochemical properties. The key functional groups of 4-{[(Dimethylamino)sulfonyl]amino}benzoic acid—the carboxylic acid, the aromatic amine linker, and the N,N-dimethylsulfonamide—are the primary sites for potential chemical transformations.

PropertyValueReference
IUPAC Name 4-(dimethylsulfamoylamino)benzoic acid[1]
CAS Number 90250-68-3[1]
Molecular Formula C₉H₁₂N₂O₄S[1]
Molecular Weight 244.27 g/mol [1]
Canonical SMILES CN(C)S(=O)(=O)NC1=CC=C(C=C1)C(=O)O[1]

Recommended Storage and Handling

To maintain the chemical integrity of 4-{[(Dimethylamino)sulfonyl]amino}benzoic acid, adherence to proper storage and handling protocols is crucial. The following recommendations are based on best practices for analogous chemical structures.

2.1 Storage Conditions

  • Temperature: Store at room temperature in a dry, cool, and well-ventilated area.[2]

  • Container: Keep the container tightly closed to prevent moisture ingress and contamination.[3][4]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) for long-term storage to minimize oxidative degradation.

  • Light Exposure: Protect from direct sunlight and strong UV radiation, as aromatic sulfonamides can be susceptible to photolytic degradation.[3]

2.2 Handling Precautions

  • Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[3]

  • Avoid the formation of dust during handling.[4]

  • Wash hands thoroughly after handling.[5]

2.3 Incompatibilities

  • Strong Oxidizing Agents: Avoid contact with strong oxidants, which can degrade the molecule.[6]

  • Strong Bases: Prolonged exposure to strong bases may promote hydrolysis of the sulfonamide bond.

Chemical Stability and Potential Degradation Pathways

The chemical structure of 4-{[(Dimethylamino)sulfonyl]amino}benzoic acid suggests several potential degradation pathways. While specific experimental data on this molecule is limited, its stability profile can be expertly inferred from the known chemistry of the sulfonamide functional group.[7][8]

  • Hydrolytic Degradation: The sulfonamide bond is generally resistant to hydrolysis, particularly under neutral to acidic conditions.[7] However, under harsh basic conditions (high pH and elevated temperature), cleavage of the S-N bond can occur, yielding 4-aminobenzoic acid and N,N-dimethylsulfamic acid.

  • Oxidative Degradation: The molecule is susceptible to oxidative stress. The sulfonamide bridge and the electron-rich aromatic ring are potential targets for oxidation.[8] Reaction with reactive oxygen species can lead to hydroxylation of the benzene ring or other complex transformations.

  • Photolytic Degradation: Aromatic compounds, especially those with amino functionalities, are often sensitive to light. UV radiation can induce cleavage of the sulfonamide bond or other photochemical reactions.[9] Studies on related sulfonamides have identified cleavage of the sulfur-nitrogen bond as a primary photodegradation pathway.[9]

G cluster_main 4-{[(Dimethylamino)sulfonyl]amino}benzoic acid cluster_products Potential Degradation Products parent C₉H₁₂N₂O₄S (Parent Compound) prod1 4-Aminobenzoic Acid parent->prod1 Hydrolysis (Strong Base) Photolysis (UV) prod2 N,N-Dimethylsulfamic Acid parent->prod2 Hydrolysis (Strong Base) prod3 Hydroxylated Derivatives parent->prod3 Oxidation (e.g., H₂O₂)

Caption: Potential degradation pathways for the title compound.

Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify likely degradation products, understand the stability of the molecule under stress, and develop stability-indicating analytical methods. This protocol provides a self-validating framework for assessing the stability of 4-{[(Dimethylamino)sulfonyl]amino}benzoic acid.

Causality Statement: The conditions described are chosen to accelerate degradation at a controlled rate. The goal is to achieve 5-20% degradation of the parent compound. Too little degradation may not reveal all pathways, while excessive degradation can produce secondary products not relevant to normal storage conditions.[10]

4.1 Materials and Reagents

  • 4-{[(Dimethylamino)sulfonyl]amino}benzoic acid

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (1N and 0.1N)

  • Sodium hydroxide (1N and 0.1N)

  • Hydrogen peroxide (3% solution)

  • Class A volumetric flasks and pipettes

  • pH meter

  • HPLC system with UV or PDA detector

  • Photostability chamber (ICH Q1B compliant)

  • Oven

4.2 Experimental Workflow

G cluster_stress Apply Stress Conditions start Prepare Stock Solution (e.g., 1 mg/mL in Methanol) acid Acid Hydrolysis (0.1N HCl @ 60°C) start->acid base Base Hydrolysis (0.1N NaOH @ 60°C) start->base ox Oxidation (3% H₂O₂ @ RT) start->ox photo Photolysis (ICH Q1B UV/Vis) start->photo thermal Thermal (Solid, 80°C) start->thermal neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Dilute & Analyze All Samples by HPLC-UV/MS ox->analyze photo->analyze thermal->analyze neutralize->analyze

Caption: Workflow for conducting forced degradation studies.

4.3 Step-by-Step Methodology

  • Prepare Stock Solution: Accurately weigh and dissolve the compound in methanol to prepare a 1 mg/mL stock solution.

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 1N HCl.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 8, 24h), withdraw an aliquot, neutralize with an equimolar amount of NaOH, and dilute with mobile phase for analysis.

    • Rationale: This condition tests for lability in acidic environments, common in formulations or gastric fluids.

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 1N NaOH.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equimolar amount of HCl, and dilute for analysis.

    • Rationale: This condition probes for susceptibility to basic hydrolysis, which can cleave amide and sulfonamide bonds.

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide.

    • Store at room temperature, protected from light, for 24 hours.

    • Monitor at several time points.

    • Rationale: Peroxide mimics oxidative stress from atmospheric oxygen or excipient impurities.[10]

  • Photolytic Degradation:

    • Expose a solution of the compound (e.g., 0.1 mg/mL in methanol/water) and a sample of the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be kept in the dark under the same conditions.

    • Rationale: This standardized test assesses the compound's sensitivity to light exposure during manufacturing and storage.

  • Thermal Degradation:

    • Place a known amount of the solid compound in an oven at 80°C for 48 hours.

    • At time points, remove samples, allow them to cool, dissolve in solvent, and analyze.

    • Rationale: This evaluates the stability of the solid form at elevated temperatures, simulating harsh shipping or storage conditions.

4.4 Analytical Method Development A reverse-phase HPLC method is the standard approach for stability-indicating analysis.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start at 5-10% B, ramp to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm (or PDA scan)

  • Validation: The method is considered "stability-indicating" if it can resolve the parent peak from all degradation product peaks, as demonstrated in the chromatograms from the forced degradation samples.

Data Interpretation and Reporting

The results from the forced degradation study should be systematically tabulated to provide a clear stability profile.

Stress ConditionDuration% Degradation of ParentNo. of DegradantsObservations (e.g., Major Degradant RRT)
Control 48h< 1%0No significant change.
0.1N HCl, 60°C 24h
0.1N NaOH, 60°C 24h
3% H₂O₂, RT 24h
Photolytic (Solid) ICH Q1B
Photolytic (Solution) ICH Q1B
Thermal (Solid) 80°C, 48h

Conclusion

4-{[(Dimethylamino)sulfonyl]amino}benzoic acid is expected to be stable under standard room temperature storage conditions when protected from light, moisture, and strong oxidizing agents. The primary liabilities of the molecule are likely its susceptibility to strong base-catalyzed hydrolysis, oxidation, and photolytic degradation. The protocols outlined in this guide provide a robust framework for researchers to confirm its stability profile, identify potential degradants, and develop validated analytical methods. This foundational knowledge is crucial for ensuring data integrity in research and for any future development involving this compound.

References

  • International Journal of ChemTech Research. Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation. [Link]

  • Loba Chemie. 4-AMINOBENZOIC ACID EXTRA PURE. [Link]

  • Carl ROTH. Safety Data Sheet: 4-Aminobenzoic acid. [Link]

  • National Center for Biotechnology Information. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. [Link]

  • SLS. 4-(Dimethylamino)benzoic acid, | D139459-100G | SIGMA-ALDRICH. [Link]

  • PubChem. 4-{[(Dimethylamino)sulfonyl]amino}benzoic acid. [Link]

  • PubChem. 4-(Dimethylamino)benzoic acid. [Link]

  • PubChem. 4-((Diethylamino)sulfonyl)benzoic acid. [Link]

  • RSC Publishing. A long lasting sunscreen controversy of 4-aminobenzoic acid and 4-dimethylaminobenzaldehyde derivatives resolved by ultrafast spectroscopy combined with density functional theoretical study. [Link]

  • ResearchGate. Studies on sulfonamide degradation products. [Link]

  • PubMed. Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation. [Link]

  • Oxford Academic. Biodegradability properties of sulfonamides in activated sludge. [Link]

  • Google Patents. WO2011087211A2 - Preparation method of 4-aminomethylbenzoic acid.
  • Academia.edu. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

Sources

Exploratory

Spectroscopic Data of 4-{[(Dimethylamino)sulfonyl]amino}benzoic acid: A Technical Guide for Researchers

Abstract This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 4-{[(Dimethylamino)sulfonyl]amino}benzoic acid. As a compound of interest in medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 4-{[(Dimethylamino)sulfonyl]amino}benzoic acid. As a compound of interest in medicinal chemistry and materials science, a thorough understanding of its structural features through spectroscopic analysis is crucial for researchers, scientists, and drug development professionals. This document outlines the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, and discusses the expected fragmentation patterns in Mass Spectrometry (MS). The methodologies for data acquisition are detailed, providing a framework for the experimental validation of these predictions. This guide is intended to serve as a practical resource for the unambiguous identification and characterization of this molecule.

Introduction

Molecular Structure and Predicted Spectroscopic Features

The molecular structure of 4-{[(Dimethylamino)sulfonyl]amino}benzoic acid is presented below. The key structural features that will be interrogated by spectroscopic techniques are highlighted.

Caption: Molecular structure of 4-{[(Dimethylamino)sulfonyl]amino}benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra are discussed below.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra of a solid sample like 4-{[(Dimethylamino)sulfonyl]amino}benzoic acid is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent. For aminobenzoic acids, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its ability to dissolve polar compounds and its unobtrusive solvent peak.[1] Chloroform-d (CDCl₃) can also be used.[2]

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at ~2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at ~39.52 ppm).[1]

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 4-{[(Dimethylamino)sulfonyl]amino}benzoic acid in DMSO-d₆ is expected to show the following signals:

Chemical Shift (ppm)MultiplicityIntegrationAssignmentCausality Behind the Chemical Shift
~12.5Singlet (broad)1H-COOHThe acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet, which can exchange with residual water in the solvent.
~9.5Singlet1H-SO₂NH-The proton on the sulfonamide nitrogen is also acidic and deshielded, appearing as a sharp singlet.
~7.8Doublet2HAr-HProtons on the aromatic ring ortho to the carboxylic acid group are deshielded by the electron-withdrawing nature of the carbonyl group.
~7.2Doublet2HAr-HProtons on the aromatic ring ortho to the sulfonamide group are influenced by its electron-withdrawing character, but to a lesser extent than the carboxylic acid.
~2.8Singlet6H-N(CH₃)₂The six equivalent protons of the two methyl groups on the nitrogen appear as a single, sharp peak.
Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum in DMSO-d₆ will provide insights into the carbon environments:

Chemical Shift (ppm)AssignmentCausality Behind the Chemical Shift
~167-COOHThe carbonyl carbon of the carboxylic acid is highly deshielded due to the double bond to one oxygen and a single bond to another.
~145Ar-CThe aromatic carbon attached to the sulfonamide group is deshielded by the electronegative nitrogen and sulfur atoms.
~131Ar-CAromatic carbons ortho to the carboxylic acid group.
~125Ar-CThe aromatic carbon attached to the carboxylic acid group.
~118Ar-CAromatic carbons ortho to the sulfonamide group.
~38-N(CH₃)₂The carbons of the dimethylamino group are in the aliphatic region and are influenced by the adjacent nitrogen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

For a solid powder, ATR-FTIR is a convenient and rapid method for obtaining an IR spectrum:

  • Sample Preparation: No specific sample preparation is needed for a powder. Ensure the sample is dry.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.[3]

    • Place a small amount of the powdered sample onto the ATR crystal.

    • Apply pressure using the built-in press to ensure good contact between the sample and the crystal.[4][5]

    • Record the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Predicted IR Spectrum

The predicted IR spectrum of 4-{[(Dimethylamino)sulfonyl]amino}benzoic acid will exhibit characteristic absorption bands for its functional groups:

Wavenumber (cm⁻¹)VibrationFunctional GroupRationale for Vibrational Frequency
3300-2500 (broad)O-H stretchCarboxylic AcidThe broadness is due to strong hydrogen bonding between the carboxylic acid groups.
~3250N-H stretchSulfonamideThe N-H stretching vibration of the sulfonamide group.
~1700C=O stretchCarboxylic AcidThe strong carbonyl stretch is a hallmark of the carboxylic acid functional group.
~1600, ~1475C=C stretchAromatic RingThese absorptions are characteristic of the carbon-carbon stretching vibrations within the benzene ring.
~1340SO₂ asymmetric stretchSulfonamideThe asymmetric stretching of the sulfonyl group is a strong and characteristic absorption.[6]
~1160SO₂ symmetric stretchSulfonamideThe symmetric stretching of the sulfonyl group is also a strong and readily identifiable band.[6]
~900S-N stretchSulfonamideThe stretching vibration of the sulfur-nitrogen bond.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Experimental Protocol: Direct Infusion Electrospray Ionization (ESI)-MS

Direct infusion ESI-MS is a straightforward method for analyzing a pure compound:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[7] A small amount of formic acid can be added to promote protonation in positive ion mode.[8]

  • Instrument: A mass spectrometer equipped with an electrospray ionization source.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

    • Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and obtain structural information.

Predicted Mass Spectrum and Fragmentation

The molecular weight of 4-{[(Dimethylamino)sulfonyl]amino}benzoic acid is 244.27 g/mol .[9]

  • Positive Ion Mode: The protonated molecule [M+H]⁺ is expected at m/z 245.

  • Negative Ion Mode: The deprotonated molecule [M-H]⁻ is expected at m/z 243.

Tandem MS (MS/MS) Fragmentation:

A key fragmentation pathway for aromatic sulfonamides is the loss of sulfur dioxide (SO₂), which has a mass of 64 Da.[10][11]

G parent [M+H]⁺ m/z 245 fragment1 Loss of SO₂ (-64 Da) parent->fragment1 daughter1 [M+H-SO₂]⁺ m/z 181 fragment1->daughter1 fragment2 Loss of COOH (-45 Da) daughter1->fragment2 daughter2 Further Fragments fragment2->daughter2

Caption: Predicted fragmentation pathway in positive ion ESI-MS/MS.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS data for 4-{[(Dimethylamino)sulfonyl]amino}benzoic acid. The provided experimental protocols are robust and widely applicable for the characterization of this and similar small molecules. By understanding the expected spectroscopic signatures and the underlying principles, researchers can confidently identify and verify the structure of this compound in their studies. It is important to note that the spectral data presented herein are predicted and should be confirmed by experimental analysis.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Samsonowicz, M., Hrynaszkiewicz, T., Świsłocka, R. S., Regulska, E., & Lewandowski, W. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 744–747, 345–352.
  • SpectraBase. (n.d.). 4-(Diethylamino)benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Dimethylamino)benzoic acid. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion.... Retrieved from [Link]

  • National Institutes of Health. (n.d.). Online Direct Infusion Mass Spectrometry of Liquid–Liquid Extraction Phases for Metabolite and Lipid Profiling with the Direct Infusion Probe. Retrieved from [Link]

  • PubChem. (n.d.). 4-{[(Dimethylamino)sulfonyl]amino}benzoic acid. Retrieved from [Link]

  • PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Retrieved from [Link]

  • ACS Publications. (2021). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Retrieved from [Link]

  • Hilaris Publisher. (n.d.). A Report on Electrospray Ionization. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

  • MDPI. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 27(9), 2820.
  • ACS Publications. (2013). A Direct-Infusion- and HPLC-ESI-Orbitrap-MS Approach for the Characterization of Intact PEGylated Proteins. Analytical Chemistry, 85(15), 7106–7113.
  • ResearchGate. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • Shimadzu. (n.d.). Powder Samples. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper.... Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

  • National Institutes of Health. (2022). An Open-Source Pipeline for Processing Direct Infusion Mass Spectrometry Data of the Human Plasma Metabolome. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0001891). Retrieved from [Link]

  • Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • University of Alabama at Birmingham. (2011). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). N-ACETYL-PARA-AMINOBENZOIC-ACID-7-O-BETA-D-GLUCOPYRANOSYLESTER. Retrieved from [Link]

  • ResearchGate. (n.d.). IR-Spectra of 4-aminobenzoic acid and complex A.. Retrieved from [Link]

  • PubMed. (2023). Infrared Spectral Analysis for Prediction of Functional Groups Based on Feature-Aggregated Deep Learning. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust HPLC Method for the Analysis of Aminobenzoic Acid Derivatives

Introduction and Significance Aminobenzoic acids are a class of amphoteric aromatic compounds that serve as fundamental building blocks in numerous industries. Para-aminobenzoic acid (PABA or 4-aminobenzoic acid), for in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Significance

Aminobenzoic acids are a class of amphoteric aromatic compounds that serve as fundamental building blocks in numerous industries. Para-aminobenzoic acid (PABA or 4-aminobenzoic acid), for instance, is a precursor for the synthesis of folate, an essential vitamin, and is widely used in sunscreens for its UV-absorbing properties.[1] Its isomers, anthranilic acid (2-aminobenzoic acid) and 3-aminobenzoic acid, are also critical intermediates in the manufacturing of dyes, pharmaceuticals, and performance polymers.[2]

The analytical challenge in working with these compounds lies in their structural similarity. The ortho, meta, and para isomers possess identical empirical formulas and very similar physicochemical properties, making their separation and quantification a non-trivial task for quality control, stability testing, and research applications.[2][3] Traditional reversed-phase HPLC methods often provide inadequate resolution due to the high polarity and zwitterionic nature of these molecules.[3]

This application note presents a comprehensive guide to developing and validating a robust HPLC method for the separation of aminobenzoic acid isomers. We will delve into the underlying chromatographic principles, focusing on the critical role of mobile phase pH and the strategic selection of mixed-mode stationary phases to achieve baseline separation. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a reliable framework for accurate analysis.

The Chromatographic Rationale: Mastering Separation through Physicochemical Control

The successful separation of aminobenzoic acid derivatives hinges on understanding and manipulating their chemical properties within the HPLC system. These molecules are zwitterionic, containing both a weakly acidic carboxylic acid group (pKa ≈ 2-3) and a weakly basic amino group (pKa ≈ 4.5-5). This dual nature is the key to their separation.

The Critical Influence of Mobile Phase pH

The pH of the mobile phase is the single most powerful tool for controlling the retention and selectivity of ionizable compounds like aminobenzoic acids.[4][5] By adjusting the pH relative to the pKa values of the functional groups, we can alter the overall charge and polarity of the analyte, thereby dictating its interaction with the stationary phase.

  • At Low pH (pH < 2.5): The carboxylic acid group is largely protonated (neutral, -COOH), while the amino group is fully protonated (cationic, -NH3+). The molecule carries a net positive charge.

  • At Mid-Range pH (pH ≈ 3-4): The molecule exists as a mixture of a zwitterion and a cation, creating complex interactions.

  • At High pH (pH > 5): The carboxylic acid group is deprotonated (anionic, -COO-), and the amino group is neutral (-NH2). The molecule carries a net negative charge.

This relationship explains why controlling pH with a suitable buffer is essential for achieving reproducible retention times and stable baselines.[6] For separating the isomers, a pH that exploits the subtle differences in their pKa values is required.

G cluster_pH Impact of Mobile Phase pH on 4-Aminobenzoic Acid node_low_pH Low pH (e.g., 2.5) Amino Group: Cationic (-NH₃⁺) Carboxyl Group: Neutral (-COOH) Net Charge: Positive node_mid_pH Mid pH (e.g., 4.0) Zwitterionic State (-NH₃⁺ / -COO⁻) Net Charge: Approx. Neutral node_low_pH->node_mid_pH Increase pH node_high_pH High pH (e.g., 7.0) Amino Group: Neutral (-NH₂) Carboxyl Group: Anionic (-COO⁻) Net Charge: Negative node_mid_pH->node_high_pH Increase pH

Caption: Effect of pH on the ionization state of aminobenzoic acid.

Stationary Phase Selection: Beyond Conventional C18

While standard C18 columns can be used, they often fail to resolve the closely eluting isomers of aminobenzoic acid because they rely solely on hydrophobic interactions.[3] A more effective strategy is to employ mixed-mode chromatography . Columns such as those with reversed-phase and cation-exchange functionalities offer multiple interaction mechanisms.[2][7]

At an acidic pH (e.g., pH 3.0-4.5), the aminobenzoic acid isomers are positively charged (cationic) and can engage in strong ionic interactions with the cation-exchange groups on the stationary phase. Simultaneously, their aromatic ring structure allows for hydrophobic interactions with the reversed-phase ligands (e.g., C8 or C18). This dual mechanism magnifies the small physicochemical differences between the isomers, enabling superior resolution.[2]

HPLC Method Development Workflow

A systematic approach is crucial for developing a robust and reliable method. The following workflow outlines the key steps from initial screening to final optimization.

G A 1. Define Goal (Separate 2-, 3-, 4-ABA) B 2. Select Column (Mixed-Mode RP/Cation-Exchange) A->B C 3. Initial Mobile Phase (e.g., 25% ACN / 75% 20mM Acetate Buffer) B->C D 4. pH Screening (Test pH 3.0, 4.0, 5.0) C->D E 5. Evaluate Resolution Is separation adequate? D->E E->D No, adjust range F 6. Optimize Organic Modifier (Adjust % ACN for Retention Time) E->F Yes G 7. Fine-Tune Buffer Conc. (Adjust ionic strength for selectivity) F->G H 8. Final Method & Validation G->H

Caption: Systematic workflow for HPLC method development.

Protocol: Isocratic Separation of Aminobenzoic Acid Isomers

This protocol provides a validated method for the baseline separation of 2-aminobenzoic acid, 3-aminobenzoic acid, and 4-aminobenzoic acid using a mixed-mode stationary phase.

Instrumentation and Materials
  • HPLC System: A quaternary or binary HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: Mixed-mode reversed-phase/cation-exchange column (e.g., Primesep 100, 4.6 x 150 mm, 5 µm or Coresep 100, 4.6 x 150 mm, 4 µm).[2][3]

  • Reagents: HPLC-grade acetonitrile, analytical grade ammonium acetate, and glacial acetic acid. Deionized water (18.2 MΩ·cm).

  • Standards: Reference standards of 2-, 3-, and 4-aminobenzoic acid (>99% purity).

Preparation of Solutions
  • Mobile Phase (Aqueous): Prepare a 20 mM ammonium acetate buffer. Dissolve 1.54 g of ammonium acetate in 1 L of deionized water. Adjust the pH to 4.5 with glacial acetic acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase (Organic): HPLC-grade acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of each aminobenzoic acid isomer and dissolve in separate 10 mL volumetric flasks using a 50:50 mixture of acetonitrile and water as the diluent.

  • Working Standard Solution (10 µg/mL): Prepare a mixed working standard by diluting the stock solutions appropriately with the mobile phase.

Chromatographic Conditions

The optimized parameters for the separation are summarized in the table below.

ParameterCondition
Column Mixed-Mode RP/Cation-Exchange (4.6 x 150 mm, 5 µm)
Mobile Phase 28% Acetonitrile / 72% (20 mM Ammonium Acetate, pH 4.5)[2]
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Column Temperature 30 °C
Detection UV at 255 nm[2]
Run Time 15 minutes
System Suitability Testing (SST)

Before sample analysis, the system's performance must be verified. The method is deemed suitable if the following criteria are met for the working standard injection. These criteria are based on United States Pharmacopeia (USP) guidelines.[8]

ParameterAcceptance Criteria
Resolution (Rs) > 2.0 between all adjacent peaks
Tailing Factor (T) ≤ 1.5 for each peak
Theoretical Plates (N) > 2000 for each peak
%RSD of Peak Area ≤ 2.0% (for n=5 replicate injections)

Method Validation Summary

The described method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[9] The results demonstrate that the method is specific, linear, accurate, and precise.

Validation ParameterResult
Specificity No interference observed from blank matrix. Baseline separation of all isomers.
Linearity Range 1 - 50 µg/mL
Correlation Coefficient (r²) > 0.999 for all isomers
Accuracy (% Recovery) 98.5% - 101.2%
Precision (%RSD) Repeatability (Intra-day): < 1.0% Intermediate Precision (Inter-day): < 1.5%
Limit of Quantitation (LOQ) ~ 1.0 µg/mL
Robustness Method is robust to minor changes in pH (±0.1), % Acetonitrile (±1%), and Flow Rate (±0.1 mL/min).

Conclusion

The separation of aminobenzoic acid isomers presents a significant analytical challenge that can be overcome with a scientifically-grounded approach to method development. By leveraging the zwitterionic nature of the analytes and employing a mixed-mode stationary phase, the method detailed in this note provides excellent resolution and peak shape. The control of mobile phase pH is paramount to achieving a selective and robust separation. This validated HPLC protocol is suitable for the routine quality control and analysis of aminobenzoic acid derivatives in pharmaceutical and chemical research settings.

References

  • Merey, H. A., & Zaazaa, H. E. (n.d.). Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product. Analytical Methods. Royal Society of Chemistry. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminobenzoic acid. Available at: [Link]

  • Andersen, J. M., et al. (2006). Para-aminobenzoic acid used as a marker for completeness of 24 hour urine: Assessment of control limits for a specific HPLC method. Clinical Biochemistry. Available at: [Link]

  • John, P., et al. (2015). Stability-indicating RP-HPLC method for simultaneous determination of methoxsalen and p-aminobenzoic acid in binary combination. ResearchGate. Available at: [Link]

  • Kos, J., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules. MDPI. Available at: [Link]

  • Dhananjeyan, M. R., et al. (2008). Rapid and sensitive HPLC assay for simultaneous determination of procaine and para-aminobenzoic acid from human and rat liver tissue extracts. Journal of Chromatography B. PubMed. Available at: [Link]

  • Nwanisobi, C. G., et al. (2018). Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation. International Journal of ChemTech Research. Available at: [Link]

  • Kim, H. (n.d.). Comparison of methods for determination of para-aminobenzoic acid (PABA). Food Science and Biotechnology. Available at: [Link]

  • Dolan, J. W. (2013). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Available at: [Link]

  • Ali, A., et al. (2022). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules. National Center for Biotechnology Information. Available at: [Link]

  • Moravek, Inc. (2023). Exploring the Role of pH in HPLC Separation. Available at: [Link]

  • Napte, B. (2023). pH, pKa, and Retention. Pharma Growth Hub. Available at: [Link]

  • SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Available at: [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols for the Development of Antimicrobial Agents from 4-Aminobenzoic Acid Derivatives

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, microbiology, and pharmacology. Abstract: This document provides a comprehensive guide for the synthesis, charac...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, microbiology, and pharmacology.

Abstract: This document provides a comprehensive guide for the synthesis, characterization, and evaluation of novel antimicrobial agents derived from 4-aminobenzoic acid (PABA). PABA is an essential precursor in the bacterial synthesis of folic acid, a pathway absent in humans, making it an ideal target for selective antimicrobial therapy.[1][2] This guide details the rationale behind targeting the folate biosynthesis pathway, provides step-by-step protocols for the synthesis of various PABA derivatives (including Schiff bases, esters, and amides), and outlines standardized methods for assessing their antimicrobial efficacy and cytotoxicity. By integrating established methodologies with expert insights, these notes aim to equip researchers with the necessary tools to accelerate the discovery and development of new chemical entities to combat the growing threat of antimicrobial resistance.

Scientific Rationale: Targeting the Bacterial Folate Biosynthesis Pathway

The cornerstone of developing PABA-based antimicrobials lies in the fundamental metabolic differences between bacteria and humans. Many pathogenic bacteria rely on the de novo synthesis of folic acid, a critical cofactor for DNA synthesis and repair.[3][4][5] A key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of dihydropterin pyrophosphate with PABA to form dihydropteroate.[3][6] Humans, lacking this pathway, obtain folate from their diet, rendering DHPS an exquisitely selective target for antimicrobial agents.[4][7]

The therapeutic principle is to design PABA analogs that act as competitive inhibitors of DHPS.[7][8] These structural mimics bind to the active site of the enzyme, preventing the utilization of endogenous PABA and thereby halting folate production.[1][9] This bacteriostatic action ultimately inhibits bacterial growth and proliferation.[7][10][11] The well-known sulfonamide class of antibiotics operates via this very mechanism, validating the clinical potential of this approach.[7][8][10][11]

Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthase

The following diagram illustrates the competitive inhibition of DHPS by PABA derivatives.

DHPS_Inhibition cluster_pathway Bacterial Folate Synthesis cluster_inhibition Inhibition by PABA Derivatives PABA 4-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropterin Pyrophosphate DHPP->DHPS DHP Dihydropteroate DHPS->DHP Catalyzes Blocked_DHPS Inhibited DHPS Folate Folic Acid DHP->Folate Subsequent Steps PABA_Derivative PABA Derivative (e.g., Schiff base, ester, amide) PABA_Derivative->Blocked_DHPS Competitively Binds No_Folate Folate Synthesis Blocked Blocked_DHPS->No_Folate

Caption: Competitive inhibition of DHPS by PABA derivatives.

Synthesis of 4-Aminobenzoic Acid Derivatives

The structural versatility of PABA allows for the synthesis of a diverse library of derivatives. The primary focus here will be on Schiff bases, esters, and amides, which have demonstrated significant antimicrobial potential.[1][12][13]

General Workflow for Synthesis and Initial Screening

The following workflow provides a high-level overview of the process from synthesis to initial biological evaluation.

Synthesis_Screening_Workflow start Start: Select PABA & Reactants synthesis Chemical Synthesis (e.g., Schiff Base Formation) start->synthesis purification Purification & Characterization (Crystallization, Chromatography, NMR, IR) synthesis->purification antimicrobial_screening In Vitro Antimicrobial Screening (Kirby-Bauer, Broth Microdilution) purification->antimicrobial_screening cytotoxicity_assay Cytotoxicity Assessment (e.g., LDH Assay) antimicrobial_screening->cytotoxicity_assay sar_analysis Structure-Activity Relationship (SAR) Analysis cytotoxicity_assay->sar_analysis lead_optimization Lead Compound Optimization sar_analysis->lead_optimization lead_optimization->synthesis Iterative Refinement end End: Candidate for In Vivo Studies lead_optimization->end

Caption: General workflow for the development of PABA-derived antimicrobials.

Protocol: Synthesis of Schiff Base Derivatives

Schiff bases are synthesized through the condensation of the primary amino group of PABA with an aldehyde or ketone.[14][15][16] The diversity of commercially available aldehydes allows for the creation of a wide array of derivatives.

Materials:

  • 4-Aminobenzoic acid (PABA)

  • Various aromatic aldehydes (e.g., salicylaldehyde, 3-nitrobenzaldehyde)[14][17]

  • Methanol or Ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1 equivalent of 4-aminobenzoic acid in a minimal amount of hot methanol.

  • Addition of Aldehyde: To this solution, add 1 equivalent of the desired aromatic aldehyde.

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. If not, the volume of the solvent can be reduced by rotary evaporation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with cold methanol to remove any unreacted starting materials.[17]

  • Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the compound using techniques such as melting point determination, FT-IR, and NMR spectroscopy to confirm the formation of the imine bond and the overall structure.

Protocol: Synthesis of Ester and Amide Derivatives

Ester and amide derivatives can be synthesized from the carboxylic acid group of PABA.[12]

Protocol for Esterification:

  • Activation (Azo Compound Formation): Convert PABA to its diazonium salt, then react with phenol in the presence of an alkali to form an azo compound.[12]

  • Esterification: Reflux the resulting azo compound with the desired alcohol in the presence of a mineral acid catalyst (e.g., H₂SO₄).[12]

  • Work-up and Purification: Neutralize the reaction mixture, extract the ester with an organic solvent, and purify by column chromatography.

Protocol for Amidation:

  • Acetylation: Acetylate the azo compound formed in the first step of esterification using acetic anhydride.[12]

  • Acyl Chloride Formation: React the acetylated product with thionyl chloride (SOCl₂) to form the acyl chloride.[12]

  • Amidation: React the acyl chloride with the desired amine in an appropriate solvent like ether to yield the amide derivative.[12]

  • Purification: Purify the final amide product by recrystallization or column chromatography.

In Vitro Antimicrobial Susceptibility Testing

Once a library of PABA derivatives has been synthesized and purified, the next critical step is to evaluate their antimicrobial activity. The two most common methods are the Kirby-Bauer disk diffusion assay for initial screening and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test

This method provides a qualitative assessment of antimicrobial activity and is useful for screening a large number of compounds.[18][19][20]

Materials:

  • Mueller-Hinton agar (MHA) plates

  • Sterile filter paper disks (6 mm diameter)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Synthesized PABA derivatives dissolved in a suitable solvent (e.g., DMSO)[17]

  • Positive control antibiotic disks

  • Solvent control disks

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile broth and adjust its turbidity to match the 0.5 McFarland standard.[18]

  • Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a uniform lawn of bacteria.[18][21]

  • Disk Application: Aseptically place sterile filter paper disks impregnated with a known concentration of the synthesized compounds onto the surface of the inoculated agar plate.[19][20] Also, include a positive control (a known antibiotic) and a negative control (a disk with only the solvent).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of no growth around each disk in millimeters.[21] A larger zone of inhibition generally indicates greater susceptibility of the bacterium to the compound.[19][21]

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[22][23]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton broth (MHB) or other suitable broth

  • Bacterial inoculum prepared as in the Kirby-Bauer method

  • Serial dilutions of the synthesized PABA derivatives

  • Positive control (broth with inoculum, no drug)

  • Negative control (broth only)

Procedure:

  • Serial Dilution: Prepare a series of twofold dilutions of each test compound in MHB directly in the wells of a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well (except the negative control).

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or with a microplate reader.

Table 1: Example MIC Data for PABA Derivatives

Compound IDDerivative TypeS. aureus MIC (µM)E. coli MIC (µM)C. albicans MIC (µM)Reference
PABA-SB1Schiff Base15.62>1007.81[1][24]
PABA-SB2Schiff Base31.25>10015.62[1][24]
PABA-E1Ester62.5125250[12]
PABA-A1Amide125250>250[12]

Cytotoxicity and Preclinical Evaluation

A promising antimicrobial agent must be effective against pathogens while exhibiting minimal toxicity to host cells.

Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a common method to assess cell membrane integrity as an indicator of cytotoxicity.[25] It measures the activity of LDH, a cytosolic enzyme that is released into the culture medium upon cell lysis.

Materials:

  • Mammalian cell line (e.g., HepG2, HEK293)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Synthesized PABA derivatives

  • LDH assay kit

  • Positive control (lysis buffer)

  • Negative control (untreated cells)

Procedure:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized PABA derivatives for a specified period (e.g., 24 hours).

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant.

  • LDH Measurement: Measure the LDH activity in the supernatant according to the manufacturer's protocol of the LDH assay kit. This typically involves an enzymatic reaction that produces a colorimetric or fluorescent signal.

  • Calculation of Cytotoxicity: Calculate the percentage of cytotoxicity relative to the positive control (maximum LDH release).

Table 2: Example Cytotoxicity Data for PABA Derivatives

Compound IDDerivative TypeCell LineIC₅₀ (µM)Reference
PABA-SB1Schiff BaseHepG215.0[1][24]
PABA-SB2Schiff BaseHepG225.5[1][24]
PABA-E1Ester-Not Reported-
PABA-A1Amide-Not Reported-
In Vivo Efficacy Models

Compounds that demonstrate high antimicrobial potency and low in vitro cytotoxicity should be advanced to in vivo models of infection.[26] Murine models, such as the thigh infection model or a lung infection model, are commonly used to evaluate the efficacy of new antimicrobial agents.[27][28] These studies are crucial for determining the pharmacokinetic and pharmacodynamic properties of the compounds and for predicting their clinical potential.[27]

Structure-Activity Relationship (SAR) Analysis

Systematic analysis of the antimicrobial and cytotoxicity data from a library of PABA derivatives can reveal important structure-activity relationships. For instance, studies have shown that the presence of electron-withdrawing groups on the aromatic ring of Schiff base derivatives can enhance antimicrobial activity.[13] Understanding these relationships is key to the rational design and optimization of lead compounds with improved efficacy and safety profiles.

Conclusion

The development of antimicrobial agents from 4-aminobenzoic acid derivatives represents a promising strategy to address the challenge of antibiotic resistance. The selective targeting of the bacterial folate biosynthesis pathway provides a solid foundation for designing safe and effective drugs. The protocols and application notes presented in this guide offer a comprehensive framework for researchers to synthesize, screen, and evaluate novel PABA derivatives, thereby contributing to the discovery of the next generation of antimicrobial therapies.

References

  • Jampilek, J., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules. Available at: [Link]

  • Kapoor, A., & Dahiya, S. K. Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Der Pharma Chemica. Available at: [Link]

  • Narang, R., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management. Available at: [Link]

  • Jampilek, J., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PubMed. Available at: [Link]

  • The Pre-Collegiate Global Health Review. (2021). 4-Aminobenzaldehyde: A Novel Antibiotic Based on 4-Aminobenzoic Acid and trans-Cinnamaldehyde. Available at: [Link]

  • ResearchGate. (n.d.). Structures of some antimicrobial 4-aminobenzoic acid derivatives (I–VIII). Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1-ylcarbonyl)Aniline – An Amide Derivative of P-Aminobenzoic Acid. Available at: [Link]

  • Zessel, M., et al. (2014). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Current Drug Metabolism.
  • Leggett, J. E., et al. (1989). Correlation between in vitro and in vivo activity of antimicrobial agents against gram-negative bacilli in a murine infection model. The Journal of Infectious Diseases. Available at: [Link]

  • Panneerselvam, P., et al. (2009). Synthesis, Characterization and Antibacterial Activity of Some Schiff Bases Derived from 4-Aminobenzoic Acid. Asian Journal of Chemistry. Available at: [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Available at: [Link]

  • Bourne, C. R., et al. (2011). Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase. ACS Chemical Biology. Available at: [Link]

  • Gontijo, M. (2023). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. Available at: [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods.
  • Parekh, J., et al. (2005). Synthesis and antibacterial activity of some Schiff bases derived from 4-aminobenzoic acid. Journal of the Serbian Chemical Society.
  • Patsnap. (2024). What are bacterial DHPS inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]

  • O'Neill, B. W., & Shiroishi, M. S. (1993). Animal models in the evaluation of antimicrobial agents. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Cleveland Clinic. (2023). Sulfonamides (Sulfa Drugs). Available at: [Link]

  • ResearchGate. (n.d.). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis and antibacterial activity of some Schiff bases derived from 4-aminobenzoic acid. Available at: [Link]

  • Misiek, M., et al. (1987). Phosphanilic acid inhibits dihydropteroate synthase. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Available at: [Link]

  • Zhang, Y., et al. (2015). In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii. Frontiers in Microbiology. Available at: [Link]

  • MSD Manual Professional Edition. (n.d.). Sulfonamides. Available at: [Link]

  • Al-Amiery, A. A., et al. (2019). Synthesis and Characterization of some new Schiff base Compounds derived from 4-Amino benzoic acid and study their Biological activity. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Available at: [Link]

  • Crabbé, A., et al. (2020). Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity. Frontiers in Cellular and Infection Microbiology. Available at: [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test [Video]. YouTube. Available at: [Link]

  • Al-Adilee, K. J., & Al-Juboori, A. M. H. (2022). Synthesis, characterization and antibacterial of Schiff base salicylidene meta-aminobenzoic acid and its metal complexes of Cu(II), Pb(II) , Zn(II), Mn(II), Cd(II), Hg(II), Ni(II) and Fe(III). AIP Conference Proceedings. Available at: [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Available at: [Link]

  • Di Nardo, D., et al. (2023). Cytotoxicity of Root Canal Sealers and Potential Clinical Implications: A Comprehensive Systematic Review of In Vitro Studies. Materials. Available at: [Link]

  • Vibiosphen. (n.d.). Preclinical models for antimicrobial compound efficacy in vitro assays. Available at: [Link]

  • The Open University. (n.d.). Fleming Fund F 2025 Antimicrobial susceptibility testing: 3.1 Performing the Kirby-Bauer method. Available at: [Link]

  • Yun, M. K., et al. (2008). Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. Science. Available at: [Link]

  • Then, R. L. (1976). P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). Biochimica et Biophysica Acta. Available at: [Link]

  • ResearchGate. (n.d.). The binding interactions of PABA against Dihydropteroate Synthase DHPS... Available at: [Link]

  • ResearchGate. (n.d.). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Available at: [Link]

Sources

Method

Application Note: PROTACs as a Revolutionary Building Block for Targeted Protein Degradation in Drug Discovery

Abstract Proteolysis-Targeting Chimeras (PROTACs) represent a paradigm shift in pharmaceutical development, moving beyond traditional occupancy-driven inhibition to an event-driven mechanism that eliminates disease-causi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Proteolysis-Targeting Chimeras (PROTACs) represent a paradigm shift in pharmaceutical development, moving beyond traditional occupancy-driven inhibition to an event-driven mechanism that eliminates disease-causing proteins.[1] These heterobifunctional molecules act as powerful building blocks, linking a target protein to the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to induce selective degradation.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the mechanism, design principles, and critical experimental protocols for developing and validating PROTACs as therapeutic agents.

Introduction: A New Modality in Drug Discovery

For decades, the dominant strategy in drug development has been to inhibit the function of pathogenic proteins with small molecules that bind to their active sites. However, this approach has limitations. Many proteins lack suitable active sites, rendering them "undruggable," and inhibitors often require high, sustained concentrations to be effective, which can lead to off-target effects.[1][4]

Targeted Protein Degradation (TPD) offers a transformative alternative.[5] PROTACs are at the forefront of this revolution. A PROTAC is a chimeric molecule composed of three key components: a ligand that binds the target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][6] By bringing the POI and the E3 ligase into close proximity, the PROTAC orchestrates the transfer of ubiquitin to the target, marking it for destruction by the proteasome.[6][7] This catalytic mechanism allows substoichiometric amounts of a PROTAC to eliminate a large amount of target protein, offering a path to target previously intractable proteins and overcome drug resistance.[1][4][7]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The efficacy of a PROTAC hinges on its ability to successfully co-opt the cell's natural Ubiquitin-Proteasome System (UPS). The UPS is the primary pathway for regulated protein degradation in eukaryotic cells, controlling the levels of most short-lived proteins.[1][8] The process is mediated by a cascade of enzymes: ubiquitin-activating enzymes (E1s), ubiquitin-conjugating enzymes (E2s), and ubiquitin ligases (E3s).[8][9]

The PROTAC-mediated degradation cycle can be broken down into several key steps:

  • Ternary Complex Formation : The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, forming a crucial POI-PROTAC-E3 ternary complex.[6] The stability and conformation of this complex are critical determinants of degradation efficiency.[]

  • Ubiquitination : Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 enzyme to lysine residues on the surface of the POI.[][11] This process is repeated to form a polyubiquitin chain.

  • Proteasomal Recognition and Degradation : The polyubiquitinated POI is recognized by the 26S proteasome, a large protein complex that functions as the cell's garbage disposal.[12] The proteasome unfolds and degrades the POI into small peptides.[13]

  • Catalytic Cycle : After inducing ubiquitination, the PROTAC dissociates from the complex and can bind to another POI and E3 ligase, initiating a new cycle of degradation.[1][7]

PROTAC_Mechanism cluster_UPS Ubiquitin-Proteasome System (UPS) cluster_PROTAC_Action PROTAC Catalytic Cycle E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E3 E3 Ligase (e.g., VHL, CRBN) E2->E3 Ub Transfer Ternary_Complex POI-PROTAC-E3 Ternary Complex E3->Ternary_Complex Recruitment Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome POI Protein of Interest (POI) Proteasome->POI Degradation PROTAC PROTAC PROTAC->Ternary_Complex POI->Ternary_Complex Ternary_Complex->PROTAC Release & Recycling Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Polyubiquitination Ub_POI->Proteasome Recognition

Caption: PROTAC Mechanism of Action within the Ubiquitin-Proteasome System.

Core Components of a PROTAC Building Block

The modular nature of PROTACs allows for rational design and optimization.[5] Each of the three components must be carefully selected and optimized for potent and selective degradation.

  • Protein of Interest (POI) Ligand : This "warhead" provides specificity for the target protein. Its affinity for the POI is a factor, but high affinity is not always required or desirable. The key is that it facilitates the formation of a productive ternary complex.

  • E3 Ligase Ligand : This moiety hijacks the E3 ligase. The most commonly used E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL), due to the availability of well-characterized, high-affinity small molecule ligands.[14][][16][17] The choice of E3 ligase can significantly impact degradation efficiency and selectivity.[]

  • Linker : The linker is not merely a passive spacer; it is a critical determinant of PROTAC efficacy. Its length, composition, and attachment points dictate the geometry and stability of the ternary complex.[18] Extensive medicinal chemistry is often required to optimize the linker to achieve favorable properties.[19]

Experimental Protocols for PROTAC Development & Validation

A systematic workflow is essential for the successful development of a PROTAC. Key experiments are designed to confirm target degradation, determine potency and efficacy, and validate the mechanism of action.

Workflow Start PROTAC Design & Synthesis Deg_Assay 4.1 Primary Screen: Target Degradation Assay (Western Blot) Start->Deg_Assay Dose_Response 4.2 Potency & Efficacy: Dose-Response Analysis (DC50 / Dmax) Deg_Assay->Dose_Response Active PROTACs Optimization Lead Optimization Deg_Assay->Optimization Inactive Ternary_Assay 4.3 Mechanistic Validation: Ternary Complex Formation (TR-FRET / NanoBRET) Dose_Response->Ternary_Assay Validation Mechanism of Action Validation Ternary_Assay->Validation Validation->Optimization Optimization->Start Iterative Redesign End Candidate Selection Optimization->End Meets Criteria

Caption: Iterative workflow for PROTAC development and validation.

Protocol: Assessing Target Protein Degradation via Western Blot

The most direct and common method to confirm PROTAC activity is to measure the reduction in cellular protein levels.[20]

Objective: To qualitatively and semi-quantitatively assess the ability of a PROTAC to induce degradation of a target protein in a cellular context.

Materials:

  • Cell line expressing the target protein.

  • Cell culture medium, FBS, and supplements.

  • PROTAC compound(s) and vehicle control (e.g., DMSO).

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody specific to the POI.

  • Primary antibody for a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Cell Seeding: Seed cells in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the PROTAC compound in cell culture medium. A typical concentration range for initial screening is 1 nM to 10 µM. Treat cells with the PROTAC dilutions or vehicle control.

  • Incubation: Incubate the cells for a predetermined time. Initial experiments should test both a short (4-8 hours) and a long (12-24 hours) time point to capture different degradation kinetics.[20]

  • Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blot: a. Normalize the protein concentration for all samples and prepare them with Laemmli buffer. b. Load 20-30 µg of protein per lane on an SDS-PAGE gel. c. Separate proteins by electrophoresis. d. Transfer the proteins to a PVDF membrane. e. Block the membrane for 1 hour at room temperature. f. Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C. g. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane again, apply ECL substrate, and visualize the bands using an imaging system.

  • Analysis: Densitometrically quantify the bands for the POI and the loading control. Normalize the POI signal to the loading control signal to determine the relative protein reduction compared to the vehicle-treated sample.

Protocol: Measuring Degradation Potency (DC₅₀) and Efficacy (Dₘₐₓ)

For promising PROTACs, it is crucial to quantify their degradation performance.[21] This is done by generating a dose-response curve to determine the DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (the maximum percentage of degradation achieved).[20][22]

Objective: To quantitatively determine the potency and maximal efficacy of a PROTAC.

Methodology: This protocol follows the same cell culture and treatment steps as the Western Blot protocol (4.1), but requires more data points and robust quantification.

  • Dose-Response: Treat cells with a wider range of PROTAC concentrations, typically using a 10- to 12-point, 3-fold serial dilution.

  • Quantification: While quantitative Western blotting can be used, higher-throughput methods are preferred for accuracy and efficiency.[23]

    • In-Cell Immunoassays: Capillary-based immunoassays (e.g., Wes™) offer a more quantitative and automated alternative to traditional Western blots.[23]

    • Luminescence/Fluorescence Reporter Assays: Engineer cells to express the POI fused with a reporter like NanoLuc® (HiBiT) or HaloTag®.[2][23] Degradation is measured by the loss of signal, which can be read on a plate reader.[24] This method is highly sensitive and amenable to high-throughput screening.[25]

  • Data Analysis: a. Plot the percentage of remaining protein relative to the vehicle control against the log of the PROTAC concentration. b. Fit the data to a non-linear regression model (e.g., [inhibitor] vs. response -- variable slope) using software like GraphPad Prism. c. From the curve, determine the DC₅₀ (potency) and Dₘₐₓ (efficacy).[26] Note that PROTAC dose-response curves can exhibit a "hook effect," where degradation is less efficient at very high concentrations due to the formation of unproductive binary complexes.[20][21]

Protocol: Validating Ternary Complex Formation

Confirming that the PROTAC induces the formation of the POI-E3 ligase complex is a critical step in validating its mechanism of action.[20] Proximity-based assays are ideal for this purpose.[7]

Objective: To detect and quantify the formation of the POI-PROTAC-E3 ternary complex.

Methodology (TR-FRET Example): Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method for studying protein-protein interactions.[23][27]

  • Reagents: Obtain purified, recombinant POI and E3 ligase complex (e.g., VCB or CRBN-DDB1). Label one protein with a donor fluorophore (e.g., Terbium cryptate) and the other with an acceptor fluorophore (e.g., d2) using antibody-based or direct labeling techniques.

  • Assay Setup: In a microplate, combine the labeled POI, labeled E3 ligase, and serial dilutions of the PROTAC.

  • Incubation: Allow the components to incubate and reach binding equilibrium.

  • Measurement: Read the plate on a TR-FRET-enabled plate reader, measuring emission at both the donor and acceptor wavelengths.

  • Analysis: Calculate the TR-FRET ratio. A bell-shaped curve, where the signal increases and then decreases with rising PROTAC concentration, is characteristic of ternary complex formation and its subsequent disruption by the hook effect.[23][28] The peak of this curve indicates the optimal concentration for complex formation.[27] Other valuable techniques include NanoBRET, which can be performed in live cells, Amplified Luminescent Proximity Homogeneous Assay (ALPHA), and Surface Plasmon Resonance (SPR).[23][24][28]

Data Analysis and Interpretation

The linker is a crucial element in PROTAC design. Optimizing its length and composition can dramatically impact degradation efficacy by modulating the stability and conformation of the ternary complex. The table below presents hypothetical data for a series of PROTACs targeting BRD4, where the primary difference is the linker type and length.

PROTAC IDE3 LigaseLinker TypeLinker Length (n)BRD4 Degradation DC₅₀ (nM)Dₘₐₓ (%)Ternary Complex Signal (TR-FRET, RFU)
PROTAC-A1CRBNPEG2150751200
PROTAC-A2CRBNPEG425>954500
PROTAC-A3CRBNPEG680882800
PROTAC-B1VHLAlkyl345923100
PROTAC-B2VHLAlkyl515>955200
PROTAC-B3VHLAlkyl795852500

Data are hypothetical and for illustrative purposes.

Interpretation:

  • Linker Length is Critical: For both the CRBN-based (Series A) and VHL-based (Series B) PROTACs, there is an optimal linker length (n=4 for PEG, n=5 for Alkyl) that results in the lowest DC₅₀, highest Dₘₐₓ, and strongest ternary complex signal. This highlights the non-linear relationship between linker length and activity.[18]

  • Correlation of Metrics: Potent degradation (low DC₅₀ and high Dₘₐₓ) strongly correlates with robust ternary complex formation (high TR-FRET signal). PROTAC-A2 and PROTAC-B2 are the most promising candidates from their respective series.

  • E3 Ligase Choice Matters: Both CRBN and VHL can be used to effectively degrade BRD4, but the optimal linker chemistry and length differ between them, underscoring the need for empirical testing.[14]

Troubleshooting & Advanced Considerations

  • No Degradation Observed:

    • Cause: Poor cell permeability, unstable ternary complex, or incorrect linker geometry.[20][29]

    • Solution: Assess cell permeability using specialized assays.[20] Synthesize a library of PROTACs with varied linker lengths and attachment points. Confirm binary binding to both POI and E3 ligase via biophysical assays (e.g., FP, SPR).[23][28]

  • High DC₅₀ (Low Potency):

    • Cause: Low ternary complex stability or negative cooperativity.

    • Solution: Optimize the linker to promote more favorable protein-protein interactions within the complex.[30] Consider switching the E3 ligase or POI ligand.

  • The "Hook Effect":

    • Cause: At high concentrations, the PROTAC forms unproductive binary complexes (PROTAC-POI and PROTAC-E3) that cannot lead to degradation, reducing overall efficacy.[4][20]

    • Solution: This is an intrinsic property of the technology. Ensure that dose-response curves cover a wide concentration range to accurately identify the optimal degradation window.

  • Mechanism Validation:

    • To confirm degradation is proteasome-dependent, co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132). Degradation should be rescued.

    • To confirm dependence on the specific E3 ligase, compete away degradation with an excess of the free E3 ligase ligand or use a cell line where the E3 ligase is knocked out.[20]

Conclusion

PROTACs are not just novel chemical tools; they are a validated therapeutic modality with immense potential to expand the druggable proteome. By functioning as sophisticated building blocks that link proteins for degradation, they offer a powerful strategy to address diseases driven by protein overexpression or mutation. Success in developing PROTACs requires a multi-faceted approach that combines rational design with a suite of robust biochemical and cellular assays. The protocols and principles outlined in this guide provide a foundational framework for researchers to design, validate, and optimize these next-generation therapeutics.

References

  • Dong, G., Ding, Y., & He, S. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Pharmaceutical Fronts. Available at: [Link]

  • Dong, G., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 12(13), 1235-1255. Available at: [Link]

  • Tran, N. L., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 28(1_suppl), 100-111. Available at: [Link]

  • BPS Bioscience. (2021). Webinar – Understanding PROTACs-Mediated Targeted Protein Degradation. YouTube. Available at: [Link]

  • Bio-Techne. (n.d.). PROTAC Design | Degrader Design and Synthesis. Bio-Techne. Available at: [Link]

  • An, S., et al. (2022). An overview of PROTACs: a promising drug discovery paradigm. RSC Medicinal Chemistry, 13(12), 1438-1454. Available at: [Link]

  • Scott, J. D., et al. (2021). (A) Dose response curves, DC 50 and Dmax calculations for compounds 7... ResearchGate. Available at: [Link]

  • Zhang, X., et al. (2019). Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs. Bioorganic & Medicinal Chemistry, 27(16), 3553-3558. Available at: [Link]

  • Domainex. (n.d.). Ternary Complex Formation Assays. Domainex. Available at: [Link]

  • Zhang, T., et al. (2024). Quantitative Measurement of PROTAC Intracellular Accumulation. bioRxiv. Available at: [Link]

  • Lindsley, C. W., et al. (2020). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. bioRxiv. Available at: [Link]

  • Liu, Y., et al. (2021). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Acta Pharmaceutica Sinica B, 11(11), 3667-3676. Available at: [Link]

  • Ciulli, A., & Trainor, N. (2021). A beginner's guide to PROTACs and targeted protein degradation. The Biochemist, 43(4), 4-9. Available at: [Link]

  • Schwartz, A. L., & Ciechanover, A. (2009). The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death. Trends in Biochemical Sciences, 34(11), 552-560. Available at: [Link]

  • Riching, K. M., et al. (2018). Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. ACS Chemical Biology, 13(9), 2758-2770. Available at: [Link]

  • Al-Abdouh, A., et al. (2023). Proteolysis targeting chimeras (PROTACs) in oncology: a review of patents and regulatory considerations. Journal of Drug Targeting, 31(1), 1-13. Available at: [Link]

  • Wang, Z., et al. (2024). Interpretable PROTAC degradation prediction with structure-informed deep ternary attention framework. bioRxiv. Available at: [Link]

  • Li, Y., et al. (2024). Application of PROTACs in target identification and validation. Journal of Pharmaceutical Analysis, 14(3), 100-110. Available at: [Link]

  • Maple, H. J., & Clayden, J. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 705307. Available at: [Link]

  • Li, Y., et al. (2025). PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. Signal Transduction and Targeted Therapy, 10(1), 1-15. Available at: [Link]

  • Al-Okial, O. A. (2018). The Ubiquitin- Proteasome System. SlideShare. Available at: [Link]

  • Lu, J., et al. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. ACS Omega, 6(9), 6051-6061. Available at: [Link]

  • Bio-Techne. (2022). Opportunities and Perspectives on the Design and Synthesis of PROTAC® Degraders. Bio-Techne. Available at: [Link]

  • Zhang, X., et al. (2019). Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs. Discovery - the University of Dundee Research Portal. Available at: [Link]

  • Royal Society of Chemistry. (2020). PROTAC-mediated Target Degradation: A Paradigm Changer in Drug Discovery?. Royal Society of Chemistry. Available at: [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(1), 8-22. Available at: [Link]

  • Li, Y., et al. (2022). Dynamic Detection of the E3-PROTAC-Target Protein Ternary Complex In Vitro and In Vivo via Bimolecular Fluorescence Complementation. ACS Omega, 7(40), 35682-35691. Available at: [Link]

  • Wikipedia. (n.d.). Proteasome. Wikipedia. Available at: [Link]

  • Centre for Medicines Discovery. (2021). A direct high-throughput protein quantification strategy facilitates discovery and characterization of a celastrol-derived BRD4 degrader. bioRxiv. Available at: [Link]

  • NanoTemper Technologies. (2024). How to improve the function of your PROTAC degrader by understanding ternary complex formation. YouTube. Available at: [Link]

  • Zhang, X., et al. (2019). Chemical structure of VHL ligands 1 and 2, and CRBN ligand 3. ResearchGate. Available at: [Link]

  • Thermo Fisher Scientific. (2022). Ubiquitin-Proteasome System | Targeted Protein Degradation. YouTube. Available at: [Link]

  • Royal Society of Chemistry. (2020). Chapter 7: Plate-based High-throughput Cellular Degradation Assays to Identify PROTAC Molecules and Protein Degraders. Royal Society of Chemistry. Available at: [Link]

  • Berthold Technologies GmbH & Co.KG. (n.d.). BRET (Bioluminescence Resonance Energy Transfer). Berthold Technologies. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-{[(Dimethylamino)sulfonyl]amino}benzoic acid

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of 4-{[(Dimethylamino)sulfonyl]amino}benzoic acid (CAS No. 90250...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of 4-{[(Dimethylamino)sulfonyl]amino}benzoic acid (CAS No. 90250-68-3). The purity of this compound is paramount for reliable downstream applications, and achieving it requires a nuanced understanding of its chemical properties and the potential impurities generated during its synthesis. This document provides in-depth, troubleshooting-focused guidance in a practical question-and-answer format, grounded in established chemical principles.

Section 1: Foundational Knowledge & Initial Assessment

This section addresses the critical first steps: understanding the impurity profile and selecting an appropriate purification strategy.

Q1: What are the likely impurities in my crude 4-{[(Dimethylamino)sulfonyl]amino}benzoic acid, and how do they originate?

A1: Understanding the potential impurities is the cornerstone of designing an effective purification strategy. The impurity profile is intrinsically linked to the synthetic route employed. A common synthesis involves the reaction of 4-aminobenzoic acid (or its ester derivative) with dimethylsulfamoyl chloride.

Common Impurity Classes:

  • Unreacted Starting Materials: Residual 4-aminobenzoic acid and dimethylsulfamoyl chloride.

  • Byproducts of the Key Reaction: Di-sulfonated products where the sulfonyl group has also reacted at the carboxylic acid, or other side-reactions.

  • Reagents and Solvents: Residual base (e.g., pyridine, triethylamine) used to scavenge HCl, and reaction solvents.

  • Degradation Products: Hydrolysis of the sulfamoyl chloride prior to reaction can lead to dimethylsulfamic acid.

A preliminary analysis by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to visualize the number and relative polarity of the impurities, guiding your choice of purification method.[1][2]

Q2: How do I select the most effective primary purification technique for my crude sample?

A2: The choice of technique depends on the nature and quantity of impurities identified in your initial assessment. This decision tree provides a logical workflow for strategy selection.

Caption: Decision workflow for selecting a purification method.

Section 2: Troubleshooting Recrystallization

Recrystallization is often the most efficient method for purifying crystalline solids, leveraging differences in solubility.[3][4] The goal is to find a solvent that dissolves the compound well when hot but poorly when cold, while impurities remain soluble or insoluble at all temperatures.

Q3: My crude product has poor solubility in common solvents for recrystallization. What should I do?

A3: This is a common challenge. 4-{[(Dimethylamino)sulfonyl]amino}benzoic acid possesses both polar (carboxylic acid, sulfonamide) and non-polar (aromatic ring) features, complicating solvent selection.

  • Scientific Rationale: The compound can exhibit zwitterionic character, similar to amino acids, which significantly reduces its solubility in standard organic solvents like methanol or ethanol.[5] The strong intermolecular hydrogen bonding in the solid state requires a highly polar solvent to disrupt the crystal lattice.

  • Troubleshooting Steps:

    • Try Highly Polar Solvents: Experiment with solvents like acetic acid, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO), followed by the addition of an anti-solvent (like water) to induce crystallization.

    • Use Solvent Mixtures: A mixture can fine-tune the polarity. For instance, start by dissolving the crude material in a minimal amount of hot methanol or ethanol, then slowly add water until the solution becomes slightly turbid (the cloud point). Re-heat to clarify and then allow to cool slowly. A patent for related sulfonylurea compounds suggests methanol can be effective.[6]

    • pH Adjustment: The solubility is highly pH-dependent. While not a conventional recrystallization, you can dissolve the crude material in a dilute aqueous base (e.g., NaHCO₃), filter out any insoluble neutral impurities, and then re-precipitate the product by slowly adding acid (e.g., dilute HCl) to the isoelectric point (around pH 3-5 for aminobenzoic acids)[7]. This is effectively a precipitation, not a recrystallization, but it can be highly effective.

Q4: My yield after recrystallization is unacceptably low. How can I improve it?

A4: Low yield typically points to two issues: using too much solvent or premature crystallization.

  • Scientific Rationale: The fundamental principle of recrystallization relies on the solution being saturated with the desired compound at a lower temperature.[4] If an excessive volume of solvent is used, the solution may never reach saturation upon cooling, leaving a significant amount of product dissolved.

  • Troubleshooting Protocol:

    • Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions to the heated solid until dissolution is just complete.

    • Slow Cooling: Rapid cooling (e.g., plunging a hot flask into an ice bath) leads to the formation of small, often impure crystals and can trap impurities. Allow the flask to cool slowly to room temperature first, then transfer it to an ice bath to maximize crystal formation.

    • Recover from Mother Liquor: Concentrate the filtrate (the "mother liquor") by about half its volume by rotary evaporation and cool it again to recover a second crop of crystals. Note that this second crop may be of lower purity and should be analyzed separately.

    • Change Solvent System: Your current solvent may be too good at keeping the product dissolved even when cold. Re-evaluate your solvent choice using the principles in Q3.

Solvent System (Example)Hot SolubilityCold SolubilityRationale & Notes
Ethanol/WaterHighLowGood for compounds with moderate polarity. Dissolve in hot ethanol, add hot water dropwise to turbidity, clarify with a drop of ethanol, then cool.
Acetic Acid/WaterHighLowAcetic acid is a good solvent for many carboxylic acids. Use with caution due to its corrosive nature and high boiling point.
MethanolModerateLowA patent for similar compounds suggests methanol can be effective[6]. Worth investigating for its ease of removal.

Section 3: Troubleshooting Acid-Base Extraction

This technique exploits the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.[8][9]

Q5: What is the standard procedure for an acid-base extraction of this compound?

A5: The carboxylic acid proton is significantly acidic and will be deprotonated by a weak base, forming a water-soluble carboxylate salt.[10][11]

  • Expert Protocol: Acid-Base Extraction

    • Dissolution: Dissolve the crude material in an appropriate water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).

    • Base Wash: Transfer the solution to a separatory funnel and extract it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[8] The bicarbonate is basic enough to deprotonate the carboxylic acid but not a strong nucleophile that could react with other functional groups. Repeat the extraction 2-3 times.

      • Causality: The deprotonated 4-{[(dimethylamino)sulfonyl]amino}benzoate salt is now ionic and will preferentially partition into the aqueous layer, leaving non-acidic impurities in the organic layer.

    • Separation: Combine the aqueous layers. The organic layer can be discarded or worked up to isolate neutral/basic impurities if desired.

    • Re-acidification: Cool the combined aqueous layer in an ice bath and slowly acidify it by adding dilute hydrochloric acid (e.g., 1-2 M HCl) dropwise with stirring. Monitor the pH with pH paper or a meter.

    • Precipitation & Isolation: The purified product will precipitate out as a solid as the solution becomes acidic. Continue adding acid until no more precipitate forms (typically pH ~3-4). Collect the solid by vacuum filtration, wash it with cold deionized water to remove salts, and dry thoroughly.[12]

Q6: I've added the bicarbonate solution, but I'm getting a thick emulsion at the interface. How can I resolve this?

A6: Emulsions are common when there are particulate matter or amphiphilic impurities present.

  • Troubleshooting Steps:

    • Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.

    • Gentle Swirling: Gently swirl the funnel instead of shaking it vigorously.

    • Add Brine: Add a small amount of saturated aqueous NaCl solution (brine). This increases the ionic strength of the aqueous phase, which can help force the separation of the layers.

    • Filtration: If the emulsion is caused by fine suspended solids, filter the entire mixture through a pad of Celite® or glass wool to remove the particulates before attempting the separation again.

Section 4: Purity Assessment and Characterization

Confirming the purity of the final product is a non-negotiable step.

Q7: How do I confirm the purity and identity of my final product?

A7: A combination of techniques should be used for unambiguous confirmation.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. A reverse-phase method (e.g., using a C8 or C18 column with a water/acetonitrile or water/methanol gradient) is typically effective for this class of compounds.[1][13] Purity is determined by the percentage of the total peak area that corresponds to the product peak.

  • Melting Point: A pure crystalline solid will have a sharp, well-defined melting point. Impurities typically cause the melting point to be depressed and broadened. Compare your experimental value to the literature value.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure. The absence of signals corresponding to starting materials or byproducts is a strong indicator of purity.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

Analytical TechniquePurposeExpected Result for Pure Compound
HPLC[2]Quantitative PuritySingle major peak (>98% area) at the expected retention time.
Melting PointPurity & IdentitySharp melting range consistent with literature values.
¹H NMRStructural ConfirmationSignals corresponding to all protons with correct integration and splitting patterns. Absence of impurity peaks.
Mass Spec (ESI-)Molecular Weight[M-H]⁻ ion observed at m/z corresponding to C₉H₁₁N₂O₄S⁻.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 653734, 4-{[(Dimethylamino)sulfonyl]amino}benzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12092, 4-(Dimethylamino)benzoic acid. Retrieved from [Link]

  • Google Patents. WO2023017474A1 - Flow synthesis process for the production of sulfonylurea compounds.
  • Kirkland, J. J. (1960). Analysis of Sulfonic Acids and Salts by Gas Chromatography of Volatile Derivatives. Analytical Chemistry, 32(11), 1388–1393. Retrieved from [Link]

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Wikipedia. Acid–base extraction. Retrieved from [Link]

  • Google Patents. US2878281A - Preparation of amino benzoic acids.
  • Google Patents. US3496224A - Purification of sulfonic acids.
  • SyncSci Publishing. Synthesis of cocrystals of sulfonyl urea class drug using suitable coformers for enhancement of aqueous solubility. Retrieved from [Link]

  • International Journal of ChemTech Research. Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation. Retrieved from [Link]

  • Master Organic Chemistry. Aromatic Synthesis (3) - Sulfonyl Blocking Groups. Retrieved from [Link]

  • Google Patents. WO2011087211A2 - Preparation method of 4-aminomethylbenzoic acid.
  • University of California, Irvine. Acid-Base Extraction Lab Manual. Retrieved from [Link]

  • Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]

  • ACS Publications. Analysis of Sulfonic Acids and Salts by Gas Chromatography of Volatile Derivatives. Retrieved from [Link]

  • ResearchGate. Rapid Multigram-Scale End-to-End Continuous-Flow Synthesis of Sulfonylurea Antidiabetes Drugs. Retrieved from [Link]

  • PrepChem.com. Synthesis of 4-[(Methylsulfonyl)amino]benzoic acid. Retrieved from [Link]

  • ResearchGate. List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. Retrieved from [Link]

  • LookChem. General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • Chemistry LibreTexts. Recrystallization. Retrieved from [Link]

  • YouTube. Sulfonation of Aromatic Compounds. Retrieved from [Link]

  • YouTube. Chemical/Laboratory Techniques: Recrystallization. Retrieved from [Link]

  • Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]

  • PSE Community. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Retrieved from [Link]

  • ResearchGate. Discussion on solubility of 4-aminomethyl benzoic acid. Retrieved from [Link]

  • MDPI. Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid. Retrieved from [Link]

  • PubMed. Amino Acid Analysis by High-Performance Liquid Chromatography With Methanesulfonic Acid Hydrolysis and 9-fluorenylmethylchloroformate Derivatization. Retrieved from [Link]

  • Google Patents. EP3055292B1 - Process for preparing 4-[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.

Sources

Optimization

Overcoming challenges in the scale-up synthesis of aminobenzoic acid derivatives

Introduction: Aminobenzoic acid and its derivatives are critical building blocks in the pharmaceutical, dye, and polymer industries. While their synthesis at the laboratory bench may be straightforward, scaling up produc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Aminobenzoic acid and its derivatives are critical building blocks in the pharmaceutical, dye, and polymer industries. While their synthesis at the laboratory bench may be straightforward, scaling up production presents a unique set of challenges that can impact yield, purity, and process safety. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and extensive field experience to help researchers and process chemists navigate the complexities of scale-up.

Section 1: Core Synthesis Challenges & Troubleshooting

This section addresses the most common and critical problems encountered during the scale-up of aminobenzoic acid derivative syntheses. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing actionable, field-proven solutions.

Q1: My reaction is suffering from poor yield at scale, which I didn't see in the lab. What are the likely causes and how can I fix it?

Answer:

This is a classic scale-up problem rooted in changes to mass and heat transfer dynamics. What works in a 100 mL round-bottom flask doesn't always translate directly to a 100 L reactor. The primary culprits are often inadequate mixing, poor temperature control, and solubility issues.

Causality Explained:

  • Mass Transfer Limitations: In a large reactor, the surface-area-to-volume ratio decreases dramatically. This means reagents may not encounter each other as efficiently as they do in a small flask with vigorous magnetic stirring. This can lead to localized "hot spots" of high concentration and other areas that are reagent-starved, resulting in incomplete reactions and the formation of byproducts.

  • Heat Transfer Inefficiency: Large volumes of solvent have significant thermal inertia. Exothermic reactions that were easily managed in the lab with an ice bath can lead to dangerous temperature spikes in a large reactor, promoting side reactions or degradation. Conversely, endothermic reactions can stall if the heating system cannot supply energy uniformly and quickly enough.

  • Solubility: The solubility of aminobenzoic acids can be highly dependent on temperature and pH.[1] Inadequate mixing can prevent solids from fully dissolving, effectively reducing the concentration of the reactant in the solution phase and slowing the reaction rate.

Troubleshooting Protocol:

  • Characterize Mixing Efficiency:

    • Action: If possible, work with a chemical engineer to model the mixing dynamics of your reactor (e.g., using computational fluid dynamics - CFD).

    • Practical Tip: Visually inspect the reaction mixture if the reactor allows. Look for dead spots (areas of no movement) or solids accumulating at the bottom. Consider switching from an anchor or paddle stirrer to a pitched-blade turbine or propeller for better axial and radial flow.

  • Optimize Temperature Control:

    • Action: Implement a jacketed reactor with a reliable thermal control unit. For highly exothermic reactions (like certain diazotizations), controlled, slow addition of the limiting reagent is critical to allow the cooling system to keep pace.

    • Self-Validation: Monitor the internal reaction temperature and the jacket temperature simultaneously. A large delta between the two indicates poor heat transfer.

  • Address Solubility Preemptively:

    • Action: Conduct solubility studies at the intended scale-up temperature before running the full reaction. Sometimes a co-solvent system is required at scale to maintain homogeneity.

    • Example: For p-aminobenzoic acid (PABA), solubility is moderate in water but increases with temperature and is significantly higher in polar organic solvents like ethanol.[1][2] A mixed solvent system might be necessary to keep all components in solution throughout the reaction.

Q2: I'm observing significant byproduct formation, particularly dimers or acylated impurities. How can I suppress these side reactions?

Answer:

Side reactions are often kinetically or thermodynamically favored under suboptimal conditions that become exaggerated at scale. For aminobenzoic acids, the primary culprits are often related to the bifunctional nature of the molecule (amino and carboxylic acid groups) and the reactivity of intermediates.

Causality Explained:

  • Dimerization/Oligomerization: This is common when forming an amide bond. An activated carboxylic acid can react with the amine group of another aminobenzoic acid molecule instead of the intended nucleophile, leading to dimer formation. This is often exacerbated by slow addition of the coupling partner or poor mixing.

  • Oxidation: The aromatic amine group is susceptible to oxidation, which can lead to colored impurities. This is particularly problematic if the reaction is run at elevated temperatures for extended periods or in the presence of air and certain metal catalysts.

  • Hydroxylation during Diazotization: When converting the amino group to a diazonium salt (a common intermediate for Sandmeyer-type reactions), the diazonium salt can react with water to form a hydroxybenzoic acid byproduct.[3][4][5] This reaction is highly temperature-sensitive.

Troubleshooting Workflow:

Below is a Graphviz diagram illustrating a decision-making workflow for troubleshooting common side reactions.

G start Problem: High Level of Byproducts check_type Identify Byproduct Structure (LC-MS, NMR) start->check_type dimer Dimer / Acylated Impurity check_type->dimer Amide bond formation? oxidation Colored / Oxidation Impurity check_type->oxidation Reaction open to air? hydroxylation Hydroxylation Byproduct (from Diazotization) check_type->hydroxylation Using diazonium salts? sol_dimer1 Improve Mass Transfer: Increase agitation rate or change impeller design. dimer->sol_dimer1 sol_dimer2 Stoichiometry Control: Use 'reverse addition' - add activated acid to the amine nucleophile. dimer->sol_dimer2 sol_dimer3 Protecting Group: Temporarily protect the amine or acid group not involved in the reaction. dimer->sol_dimer3 sol_ox1 Inert Atmosphere: Run reaction under Nitrogen or Argon. oxidation->sol_ox1 sol_ox2 Lower Temperature: Evaluate if reaction can proceed efficiently at a lower temperature. oxidation->sol_ox2 sol_ox3 Add Antioxidant: Consider adding a scavenger like BHT if compatible with chemistry. oxidation->sol_ox3 sol_hydro1 Strict Temperature Control: Maintain diazotization at 0-5 °C. Ensure efficient cooling. hydroxylation->sol_hydro1 sol_hydro2 Control Reagent Addition: Add sodium nitrite solution slowly below the surface of the acidic mixture. hydroxylation->sol_hydro2

Caption: Troubleshooting workflow for byproduct formation.

Q3: My product is difficult to isolate and purify at scale. The crystallization is inconsistent, leading to poor purity or recovery. What should I do?

Answer:

Crystallization is a science in itself and is profoundly affected by scale. Impurity profiles, cooling rates, and agitation all play a much more significant role in a large crystallizer than in a lab beaker.

Causality Explained:

  • Supersaturation Control: Rapid, uncontrolled cooling in a large vessel can generate high levels of supersaturation very quickly. This often leads to "crashing out," where the product precipitates as a fine, amorphous solid that traps impurities and is difficult to filter.

  • Isomer Contamination: Different isomers of aminobenzoic acid often have very similar properties, making their separation challenging.[6] If a side reaction produces even a small amount of an isomeric impurity, it can co-crystallize with the desired product, making purification by simple recrystallization ineffective.

  • Solvent Effects: The choice of anti-solvent and the rate of its addition are critical. At scale, poor mixing can lead to localized pockets of very high anti-solvent concentration, causing oiling out or precipitation of an impure product.

Troubleshooting Protocol:

  • Develop a Controlled Crystallization Protocol:

    • Action: Use a jacketed reactor to control the cooling rate precisely. A linear cooling rate (e.g., 10-20 °C per hour) is often a good starting point.

    • Seeding: Introduce a small amount of pure product (seed crystals) at a point of slight supersaturation to encourage the growth of large, well-defined crystals rather than nucleation of fine particles.

  • Employ Process Analytical Technology (PAT):

    • Action: Utilize in-line tools to monitor the crystallization process in real-time. For example, a Focused Beam Reflectance Measurement (FBRM) probe can track particle size and count, while an Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) probe can monitor the concentration of the product in the solution phase. This data allows you to understand and control the point of nucleation and the rate of crystal growth.[7]

  • Optimize Solvent/Anti-Solvent System:

    • Action: Perform lab-scale experiments to create a solubility curve for your product in the chosen solvent system. This will help define the optimal temperature range and anti-solvent ratio for crystallization.

    • Self-Validation: The goal is to operate within the "metastable zone," where crystal growth is favored over spontaneous nucleation. PAT tools are invaluable for defining this zone at scale.

Data Presentation: Solvent Selection Guide

The choice of solvent is critical for both reaction and purification. Below is a table summarizing key properties of common solvents used for aminobenzoic acid derivatives.

SolventBoiling Point (°C)Key AdvantagesScale-Up Considerations & Hazards
Water 100Green solvent, good for salt forms, inexpensive.Limited solubility for many organic derivatives. High heat of vaporization requires significant energy for removal.
Ethanol 78Good solubility for PABA[2], relatively low toxicity, easily removed.Flammable. Can participate in side reactions (esterification) under acidic conditions.
Isopropanol (IPA) 82Good solvent for crystallization, less hygroscopic than ethanol.Flammable. Peroxide formation risk on storage.
Ethyl Acetate 77Good solvent for extraction and chromatography.Flammable, relatively low flash point. Can hydrolyze under strong acidic or basic conditions.
Toluene 111Good for azeotropic removal of water.Flammable, toxic (neurotoxin, reproductive hazard). Use should be minimized or replaced where possible.
N,N-Dimethylformamide (DMF) 153High solvating power for poorly soluble compounds.High boiling point makes removal difficult. Reproductive toxicity concerns.

Section 2: Process Safety & Control FAQs

FAQ 1: What are the primary safety hazards I need to consider when scaling up reactions involving aminobenzoic acids, especially diazotization?

Answer:

Process safety is paramount. The hazards encountered at the lab scale are magnified exponentially during scale-up.

  • Thermal Runaway: Diazotization of aromatic amines is notoriously exothermic. The diazonium salts themselves can be thermally unstable and, in some cases, explosive in their isolated, dry state.[8][9] It is critical to have a thorough understanding of the reaction's thermal profile through methods like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1). Always ensure the cooling capacity of the reactor can handle the maximum heat output of the reaction.

  • Dust Explosions: Aminobenzoic acids and their derivatives are often fine crystalline powders.[2] When suspended in the air in the right concentration during charging or transfer operations, they can pose a significant dust explosion hazard.[10][11] Ensure all equipment is properly grounded and bonded to prevent static discharge, and use appropriate ventilation and dust handling procedures.

  • Handling & Toxicity: While aminobenzoic acids themselves have relatively low acute toxicity, they can be skin and respiratory irritants.[11] Always consult the Safety Data Sheet (SDS) for the specific derivative you are using.[10][12] Use appropriate Personal Protective Equipment (PPE), including gloves, eye protection, and respiratory protection, especially when handling powders.

FAQ 2: How can I effectively separate structural isomers (e.g., ortho- vs. para-) at a large scale?

Answer:

Separating isomers is a common and significant challenge in purification.[6]

  • Fractional Crystallization: This is the most common industrial method. It relies on small differences in solubility between the isomers in a specific solvent system. This is an iterative process that may require multiple recrystallization steps to achieve high purity. Success depends on carefully controlling temperature, cooling rate, and seeding.

  • pH-Based Separation: The pKa values of the carboxylic acid and the amino group can be subtly different between isomers. By carefully adjusting the pH of an aqueous solution, it's sometimes possible to selectively precipitate one isomer while the other remains dissolved. For example, the zwitterionic nature of these compounds means their solubility is highly pH-dependent.[1]

  • Preparative Chromatography: While expensive for very large quantities, preparative HPLC or Simulated Moving Bed (SMB) chromatography is a powerful option for high-value products or when other methods fail. Mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange interactions, can be particularly effective for separating isomers.[13]

Section 3: Key Experimental Protocol

Protocol: Controlled Cooling Crystallization for High Purity p-Aminobenzoic Acid (PABA)

This protocol provides a self-validating framework for developing a robust crystallization process at the pilot scale (e.g., 50 L).

  • Reactor Preparation:

    • Ensure the 50 L jacketed glass reactor is clean, dry, and static-free.

    • Calibrate the internal temperature probe and the thermal control unit for the jacket.

    • If available, insert and calibrate a PAT probe (FBRM or ATR-FTIR).

  • Dissolution:

    • Charge the reactor with the appropriate solvent (e.g., a 90:10 mixture of Ethanol:Water).

    • Begin agitation at a speed sufficient to create a vortex and suspend solids (e.g., 150 RPM).

    • Heat the jacket to 75 °C to bring the solvent to reflux (~70-72 °C).

    • Charge the crude PABA slowly to the hot solvent until fully dissolved. Self-Validation: The solution should be visually clear with no suspended solids. If using ATR-FTIR, the solution-phase concentration should plateau.

  • Controlled Cooling & Seeding:

    • Set the thermal control unit to cool the jacket linearly from 75 °C to 60 °C over 1 hour (a rate of 15 °C/hour).

    • At 62 °C (the predetermined seeding temperature), prepare a slurry of seed crystals (e.g., 0.1% of the batch mass) in cold mother liquor and inject it into the reactor.

    • Self-Validation (with PAT): A sharp increase in particle counts on the FBRM probe confirms successful nucleation from the seeds. The ATR-FTIR will show a decrease in solution concentration as crystal growth begins.

  • Crystal Growth & Maturation:

    • Continue the linear cooling from 60 °C down to 10 °C over 3-4 hours.

    • Hold the slurry at 10 °C with agitation for at least 2 hours to allow for complete crystallization and maturation of the crystal form.

    • Self-Validation: The solution concentration on the ATR-FTIR should reach a low, stable baseline, indicating the crystallization is complete.

  • Isolation and Drying:

    • Filter the slurry through a suitable filter (e.g., Nutsche filter-dryer).

    • Wash the filter cake with a small amount of ice-cold solvent to remove residual mother liquor.

    • Dry the product under vacuum at a temperature well below its melting point (e.g., 50-60 °C) until a constant weight is achieved.

Section 4: References

  • A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives. MDPI. Available from: [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. Available from: [Link]

  • The Kinetic Story of Tailor-made Additives in Polymorphic Systems: New Data and Molecular Insights for p-Aminobenzoic Acid. Crystal Growth & Design - ACS Publications. Available from: [Link]

  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. SciRP.org. Available from: [Link]

  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics (2). SciRP.org. Available from: [Link]

  • (PDF) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. ResearchGate. Available from: [Link]

  • Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development - ACS Publications. Available from: [Link]

  • Safety Data Sheet: 4-Aminobenzoic acid. Carl ROTH. Available from: [Link]

  • Crystallization of para-aminobenzoic acid forms from specific solvents. RSC Publishing. Available from: [Link]

  • SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 4-Aminobenzoic acid (PABA). European Commission. Available from: [Link]

  • HPLC Separation of Isomers of Aminobenzoic Acid. SIELC Technologies. Available from: [Link]

  • FDA Guidance for Industry PAT – A Framework for Innovative Pharmaceutical Development, Manufacturing, and Quality Assurance. Food and Drug Administration. Available from: [Link]

  • An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Taylor & Francis Online. Available from: [Link]

  • Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. PMC - NIH. Available from: [Link]

  • Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. NIH. Available from: [Link]

  • Process analytical technology - Wikipedia. Wikipedia. Available from: [Link]

  • (PDF) Determination of p-Aminobenzoic Acid, Conjugated p-Aminobenzoic Acid, and p-Nitrobenzoic Acid in Blood. ResearchGate. Available from: [Link]

  • Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. Longdom Publishing. Available from: [Link]

  • Safety Data Sheet: 3-Aminobenzoic acid. Carl ROTH. Available from: [Link]

  • Formulation strategies for mitigating dissolution reduction of p-aminobenzoic acid by sodium lauryl sulfate through diffusion layer modulation. PubMed. Available from: [Link]

  • HPLC Separation of Three Isomers of Aminobenzoic Acid on Coresep 100 Mixed-Mode Column. HELIX Chromatography. Available from: [Link]

  • Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. NIH. Available from: [Link]

  • 4-Aminobenzoic acid - Solubility of Things. Solubility of Things. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing N-Acylation of Aminobenzoic Acids

Welcome to the technical support center for the N-acylation of aminobenzoic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fun...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-acylation of aminobenzoic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental transformation. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the causality behind experimental choices, ensuring your syntheses are both successful and reproducible.

Introduction to N-Acylation of Aminobenzoic Acids

The N-acylation of aminobenzoic acids is a cornerstone reaction in organic synthesis, pivotal for the construction of a vast array of pharmaceuticals, advanced materials, and biologically active compounds. The dual functionality of aminobenzoic acids—a nucleophilic amino group and a carboxylic acid—presents unique challenges and opportunities for selective acylation. This guide will address common issues encountered during this process and provide robust solutions to optimize your reaction conditions.

Troubleshooting Guide: Common Issues and Solutions

This section directly addresses specific problems you may encounter during the N-acylation of aminobenzoic acids, offering explanations and actionable solutions.

Q1: Why is my N-acylation reaction yield consistently low?

Low yields in N-acylation reactions can often be attributed to several factors related to the reactivity of the starting materials and reaction conditions.

  • Poor Activation of the Carboxylic Acid: The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt. The carboxylic acid must first be activated to a more electrophilic species.[1][2]

    • Solution: Employ a suitable activating agent or coupling reagent. Common choices include carbodiimides (e.g., DCC, EDC), phosphonium salts (e.g., PyBOP), or uronium salts (e.g., HBTU).[3][4] Alternatively, convert the carboxylic acid to a more reactive derivative like an acyl chloride or a mixed anhydride.[1][5]

  • Hydrolysis of the Acylating Agent: Highly reactive acylating agents, such as acyl chlorides, are susceptible to hydrolysis, especially in the presence of water and at elevated pH.[6] This side reaction consumes the acylating agent, reducing the amount available to react with the aminobenzoic acid.

    • Solution: Ensure your solvent and reagents are anhydrous. When using aqueous biphasic conditions like the Schotten-Baumann reaction, maintain a low temperature (0-5°C) and add the acylating agent slowly to minimize its contact time with water before reacting with the amine.[6]

  • Suboptimal pH: The nucleophilicity of the amino group is highly dependent on the reaction pH. If the pH is too low, the amine will be protonated, rendering it non-nucleophilic.[6] Conversely, a very high pH can promote the hydrolysis of the acylating agent.

    • Solution: For reactions like the Schotten-Baumann, maintain the pH of the aqueous phase between 9 and 11 to ensure the amine is deprotonated and sufficiently nucleophilic.[6] For coupling reactions in organic solvents, the addition of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial.[7]

Q2: My reaction mixture has turned into a thick, unworkable polymer. What happened?

The formation of a polymeric mass is a common issue when using acylating agents containing a polymerizable group, such as acryloyl chloride.

  • Cause: Acryloyl chloride and similar vinyl monomers can undergo rapid, often exothermic, polymerization, which can be initiated by light, heat, oxygen, or impurities.[6]

  • Prevention:

    • Use an Inhibitor: Ensure your acryloyl chloride contains a polymerization inhibitor like hydroquinone or phenothiazine.[6]

    • Maintain Low Temperature: Strictly control the reaction temperature, ideally between 0 and 5°C, using an ice bath.[6]

    • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxygen from initiating polymerization.[6]

    • Use Fresh Reagents: Use freshly distilled or recently purchased acryloyl chloride to minimize the presence of polymerization initiators.[6]

Q3: I am observing significant side products in my reaction. How can I improve selectivity?

Side reactions can compete with the desired N-acylation, leading to a complex product mixture and difficult purification.

  • O-Acylation: In some cases, the carboxylic acid of the aminobenzoic acid can be acylated, leading to the formation of an anhydride. This is more likely when using highly reactive acylating agents without proper control.

    • Solution: The use of coupling reagents like carbodiimides in the presence of additives such as 1-hydroxybenzotriazole (HOBt) can suppress this side reaction by forming a less reactive but still effective active ester intermediate.[4]

  • N,N-Diacylation: While less common with the deactivated aromatic amine of aminobenzoic acids, diacylation can occur under harsh conditions or with highly reactive acylating agents.

    • Solution: Use stoichiometric amounts of the acylating agent and control the reaction temperature.

  • Racemization: For chiral acylating agents, racemization can be a significant issue, particularly when using carbodiimide coupling reagents.

    • Solution: The addition of HOBt or 1-hydroxy-7-azabenzotriazole (HOAt) can significantly suppress racemization.[3][8]

Frequently Asked Questions (FAQs)

Q1: What is the Schotten-Baumann reaction and when should I use it for N-acylation of aminobenzoic acids?

The Schotten-Baumann reaction is a method for synthesizing amides from amines and acyl chlorides.[9] It is typically carried out in a two-phase system consisting of an organic solvent (like dichloromethane or diethyl ether) and an aqueous base (like sodium hydroxide).[7][10]

  • When to Use: This method is particularly useful for simple, robust acylations where the acyl chloride is readily available and the starting materials are not sensitive to aqueous base. It is a cost-effective and scalable method.

Q2: What are coupling reagents and how do I choose the right one?

Coupling reagents are used to facilitate the formation of an amide bond directly from a carboxylic acid and an amine by activating the carboxylic acid in situ.[11]

  • Carbodiimides (e.g., DCC, DIC, EDC): These are widely used and cost-effective. DCC is common in solution-phase synthesis, but the dicyclohexylurea byproduct is poorly soluble, making purification difficult.[12] DIC is preferred for solid-phase synthesis as its urea byproduct is more soluble.[12] EDC is water-soluble, and its urea byproduct can be removed by aqueous extraction, making it suitable for biochemical applications.[12][13] A major drawback of carbodiimides is the potential for racemization and the formation of a stable N-acylurea byproduct.[8][14]

  • Phosphonium and Uronium Salts (e.g., PyBOP, HBTU): These reagents are generally more efficient and lead to less racemization than carbodiimides, especially when based on HOBt or HOAt.[3][4] They are often used for more challenging couplings, such as with sterically hindered amines or for peptide synthesis.[12]

Q3: How do I purify my N-acylated aminobenzoic acid?

Purification strategies depend on the properties of the product and the impurities present.

  • Extraction: If the product is soluble in an organic solvent and the starting materials or byproducts have different solubilities or acid/base properties, a liquid-liquid extraction can be effective. For example, washing with a mild base like sodium bicarbonate solution can remove unreacted carboxylic acids.[6]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is often an excellent method for obtaining high purity.

  • Chromatography: For complex mixtures or when high purity is essential, column chromatography on silica gel is a standard technique.

Experimental Protocols

Protocol 1: N-Acetylation of 4-Aminobenzoic Acid using Acetic Anhydride

This protocol describes a straightforward N-acetylation, a common introductory experiment.

  • Dissolution: Dissolve 4-aminobenzoic acid (1 eq.) in a suitable solvent such as dilute aqueous sodium hydroxide or an organic solvent like ethyl acetate.

  • Acylation: Cool the solution in an ice bath. Add acetic anhydride (1.1 eq.) dropwise with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, if in an organic solvent, wash the solution sequentially with dilute HCl, water, and brine. If in an aqueous base, acidify the solution with dilute HCl to precipitate the product.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization.

Protocol 2: Schotten-Baumann N-Benzoylation of 4-Aminobenzoic Acid

This protocol is an example of a classic Schotten-Baumann reaction.

  • Preparation: In a flask, dissolve 4-aminobenzoic acid (1 eq.) in 1 M aqueous sodium hydroxide solution. Cool the flask in an ice bath.

  • Addition of Acyl Chloride: Add benzoyl chloride (1.1 eq.) dropwise while vigorously stirring the mixture. Maintain the temperature between 0-5°C.

  • pH Adjustment: During the addition, monitor the pH and add more sodium hydroxide solution as needed to keep the solution basic (pH 9-11).

  • Reaction Completion: Continue stirring for 30-60 minutes after the addition is complete.

  • Workup: Acidify the reaction mixture with dilute hydrochloric acid to precipitate the N-benzoyl-4-aminobenzoic acid.

  • Purification: Collect the precipitate by filtration, wash thoroughly with cold water, and recrystallize from a suitable solvent like ethanol/water.

Protocol 3: EDC/HOBt Mediated Coupling of a Carboxylic Acid to 4-Aminobenzoic Acid Methyl Ester

This protocol illustrates the use of a common coupling reagent combination.

  • Activation: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1 eq.), 1-hydroxybenzotriazole (HOBt, 1.1 eq.), and 4-aminobenzoic acid methyl ester (1 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Coupling: Cool the mixture to 0°C in an ice bath. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq.) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for N-Acylation

Coupling ReagentAdvantagesDisadvantagesTypical Solvents
DCC InexpensiveInsoluble urea byproduct, potential for racemizationDCM, THF
EDC Water-soluble reagent and byproductCan form N-acylurea, potential for racemizationDCM, DMF, Water
HBTU/HATU High efficiency, low racemizationMore expensive, can be moisture sensitiveDMF, NMP
PyBOP Effective for hindered couplingsMore expensive, phosphine oxide byproductDCM, DMF

Visualizations

Workflow for Troubleshooting Low Yield in N-Acylation

LowYieldTroubleshooting start Low Yield Observed check_activation Is the carboxylic acid properly activated? start->check_activation check_hydrolysis Is the acylating agent hydrolyzing? check_activation->check_hydrolysis Yes solution_activation Use a coupling reagent (EDC, HBTU) or convert to acyl chloride. check_activation->solution_activation No check_pH Is the reaction pH optimal? check_hydrolysis->check_pH No solution_hydrolysis Use anhydrous conditions. Maintain low temperature (0-5°C). check_hydrolysis->solution_hydrolysis Yes check_pH->start Yes, re-evaluate other parameters solution_pH Adjust pH to 9-11 (Schotten-Baumann) or use a non-nucleophilic base. check_pH->solution_pH No

Caption: Troubleshooting flowchart for low yield in N-acylation reactions.

General Mechanism for Carbodiimide-Mediated Amide Bond Formation

CarbodiimideMechanism RCOOH R-COOH Carboxylic Acid O_Acyl O-Acylisourea (Active Intermediate) RCOOH->O_Acyl + Carbodiimide Carbodiimide R'-N=C=N-R'' Carbodiimide HOBt_Ester HOBt Active Ester O_Acyl->HOBt_Ester + HOBt Amide {R-CO-NHR''' | Amide} O_Acyl->Amide + Amine N_Acylurea {N-Acylurea | (Side Product)} O_Acyl->N_Acylurea Rearrangement HOBt HOBt HOBt_Ester->Amide + Amine Amine R'''NH2 Amine Urea {R'-NH-CO-NH-R'' | Urea Byproduct}

Caption: Carbodiimide-mediated amide formation mechanism.

References

  • Acetylation and condensation of p-amino benzoic acid 1 with different... - ResearchGate. Available at: [Link]

  • Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome | ACS Central Science - ACS Publications. Available at: [Link]

  • N-Acetylation of p-aminobenzoic acid and p-phenylenediamine in primary porcine urinary bladder epithelial cells and in the human urothelial cell line 5637 - PubMed. Available at: [Link]

  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics - SciRP.org. Available at: [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC. Available at: [Link]

  • US3804821A - Method for the direct acylation of aminobenzoic acids - Google Patents.
  • N-Acylation in combinatorial chemistry - arkat usa. Available at: [Link]

  • Retrosynthesis | Lecture 2 | 4-Aminobenzoic acid - YouTube. Available at: [Link]

  • Preparation method of 4-aminobenzoic acid and derivatives thereof - Google Patents.
  • P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli) - PubMed. Available at: [Link]

  • (PDF) N-Acylation in Combinatorial Chemistry - ResearchGate. Available at: [Link]

  • An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties - Taylor & Francis Online. Available at: [Link]

  • Acyl derivatives of p-aminobenzoic acid as new substrates for the assay of serum acylase activity - PubMed. Available at: [Link]

  • Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed. Available at: [Link]

  • Schotten–Baumann reaction - Wikipedia. Available at: [Link]

  • Amide synthesis by acylation - Organic Chemistry Portal. Available at: [Link]

  • Carbodiimide - Wikipedia. Available at: [Link]

  • Amide Synthesis - Fisher Scientific. Available at: [Link]

  • Schotten–Baumann reaction - Grokipedia. Available at: [Link]

  • A Facile Method for Preferential Modification of the N-Terminal Amino Group of Peptides Using Triazine-Based Coupling Reagents - PubMed. Available at: [Link]

  • SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE - Indo American Journal of Pharmaceutical Research. Available at: [Link]

  • Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters - ResearchGate. Available at: [Link]

  • Coupling Reagents - Aapptec Peptides. Available at: [Link]

  • Schotten Baumann Reaction - BYJU'S. Available at: [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Available at: [Link]

  • Schotten–Baumann reaction - L.S.College, Muzaffarpur. Available at: [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available at: [Link]

  • Schotten-Baumann Reaction - J&K Scientific LLC. Available at: [Link]

  • Rapid HPTLC Quantification of p-Aminobenzoic Acid in Complex Pharmaceutical Preparations - ResearchGate. Available at: [Link]

  • acridone - Organic Syntheses Procedure. Available at: [Link]

  • ortho and para-aminobenzoic acids - Goa University. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to 4-Aminobenzoic Acid Derivatives: Bridging the Gap Between In Vitro Promise and In Vivo Reality

For decades, the 4-aminobenzoic acid (PABA) scaffold has served as a versatile building block in medicinal chemistry, yielding derivatives with a broad spectrum of biological activities, including antimicrobial, anticanc...

Author: BenchChem Technical Support Team. Date: February 2026

For decades, the 4-aminobenzoic acid (PABA) scaffold has served as a versatile building block in medicinal chemistry, yielding derivatives with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] While in vitro assays often reveal promising candidates with potent efficacy, the journey from a petri dish to a preclinical model, and ultimately to clinical application, is fraught with challenges. This guide provides a critical comparison of the in vitro and in vivo efficacy of 4-aminobenzoic acid derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of the experimental data, methodologies, and the crucial considerations for translating laboratory findings into tangible therapeutic outcomes.

The Dichotomy of Efficacy: Why In Vitro Success Doesn't Always Guarantee In Vivo Performance

The core challenge in drug development lies in the often-observed disconnect between in vitro and in vivo results. An in vitro environment provides a controlled system to study the direct interaction of a compound with its molecular target, be it a bacterial enzyme or a cancer cell line. However, this simplified model fails to recapitulate the complex physiological landscape of a living organism. Factors such as absorption, distribution, metabolism, and excretion (ADME), as well as off-target effects and interactions with the host's immune system, play a pivotal role in determining the ultimate in vivo efficacy of a compound.[2] This guide will delve into these complexities, providing a framework for a more holistic evaluation of PABA derivatives.

In Vitro Efficacy: A Snapshot of Molecular Potency

In vitro assays are indispensable tools for the initial screening and characterization of 4-aminobenzoic acid derivatives. They provide rapid and quantifiable data on a compound's intrinsic activity against a specific target.

Antimicrobial Activity

A significant number of PABA derivatives have been investigated for their antimicrobial properties, primarily targeting the folate biosynthesis pathway, which is essential for bacterial survival.[3] These derivatives often act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria but absent in humans.

Table 1: Comparative In Vitro Antimicrobial Activity of Selected 4-Aminobenzoic Acid Derivatives

DerivativeTarget OrganismMIC (µg/mL)Reference
SulfanilamideStaphylococcus aureus0.97 - 62.5[1]
2-Methyl-4-aminobenzoic acidVarious bacterial strains0.97 - 62.5[1]
SulfaguanidineVarious bacterial strains0.97 - 62.5[1]
PABA-Schiff basesMethicillin-resistant Staphylococcus aureus (MRSA)from 15.62 µM[4][5]
PABA-derived benzimidazolesListeria monocytogenes15.62[1]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Anticancer Activity

The anticancer potential of PABA derivatives has also been extensively explored, with studies demonstrating their cytotoxic effects against various cancer cell lines. The proposed mechanisms of action are diverse and can include the inhibition of tubulin polymerization and interference with protein kinases.[6]

Table 2: Comparative In Vitro Anticancer Activity of Selected 4-Aminobenzoic Acid Derivatives

DerivativeCancer Cell LineIC50 (µM)Reference
Chloro anilinoquinoline derivativeMCF-7 (Breast)3.42[1]
Chloro anilinoquinoline derivativeA549 (Lung)5.97[1]
PABA-Schiff basesHepG2 (Liver)≥ 15.0[4][5]
Hexadecyl 4-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzoateCaco-2 (Colon)23.31[1]
Alkyl derivative 20NCI-H460 (Lung)15.59[1]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[7] The rationale behind this protocol is to expose a standardized bacterial inoculum to serial dilutions of the test compound in a liquid growth medium, allowing for the determination of the lowest concentration that prevents visible bacterial growth.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 well-isolated colonies of the target bacterium.

    • Transfer the colonies to a tube containing sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[8]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the 4-aminobenzoic acid derivative in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[7]

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours.[7]

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Culture Inoculum_Prep Prepare Inoculum (0.5 McFarland) Bacterial_Culture->Inoculum_Prep Inoculation Inoculate Plate Inoculum_Prep->Inoculation Compound_Stock Compound Stock Solution Serial_Dilution Serial Dilutions in Plate Compound_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate (37°C, 16-20h) Inoculation->Incubation Visual_Inspection Visual Inspection for Turbidity Incubation->Visual_Inspection MIC_Determination Determine MIC Visual_Inspection->MIC_Determination

Caption: Workflow for MIC determination using the broth microdilution method.

In Vivo Efficacy: The Proving Ground for Therapeutic Potential

While in vitro data provides a valuable starting point, in vivo studies in relevant animal models are essential to assess the true therapeutic potential of a PABA derivative. These studies provide insights into the compound's pharmacokinetic profile, safety, and efficacy in a complex biological system.

Antimicrobial Efficacy in Animal Models

Murine infection models are commonly employed to evaluate the in vivo efficacy of antimicrobial agents. These models can be tailored to mimic specific types of infections, such as thigh, respiratory tract, or systemic infections.[9][10]

Table 3: In Vivo Antimicrobial Efficacy of a PABA Derivative (Illustrative Example)

DerivativeAnimal ModelInfection TypeDosing RegimenOutcomeReference
Coralmycin AMouseRespiratory Tract Infection (S. aureus)4 mg/kg, s.c., bidBacteriostatic effect[10]
Coralmycin AMouseRespiratory Tract Infection (S. aureus)100 mg/kg, s.c., bidBactericidal effect[10]

This table provides an illustrative example as direct comparative in vivo data for multiple PABA derivatives is often limited in single publications.

Anticancer Efficacy in Animal Models

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a cornerstone for evaluating the in vivo anticancer activity of new compounds. Tumor growth inhibition is a key endpoint in these studies.

Table 4: In Vivo Anticancer Efficacy of a PABA Derivative (Illustrative Example)

DerivativeAnimal ModelCancer TypeDosing RegimenOutcomeReference
4-amino benzoic benzoyl benzimidazole (4ABBB)Swiss miceEhrlich's ascites carcinomaDose-dependentSignificant reduction in viable tumor cells[11]

This table provides an illustrative example. Specific in vivo efficacy data can vary significantly based on the derivative and the animal model used.

Experimental Protocol: Murine Thigh Infection Model for Antibacterial Efficacy

The murine thigh infection model is a well-established method for evaluating the in vivo efficacy of antimicrobial agents against localized bacterial infections.[12] The rationale is to create a reproducible infection in the thigh muscle of mice and then assess the ability of the test compound to reduce the bacterial load.

Step-by-Step Methodology:

  • Animal Preparation:

    • Use specific pathogen-free mice (e.g., BALB/c).

    • Induce neutropenia by administering cyclophosphamide to make the animals more susceptible to infection.

  • Infection:

    • Prepare a standardized inoculum of the target bacterium (e.g., Staphylococcus aureus).

    • Inject a defined volume of the bacterial suspension into the thigh muscle of each mouse.

  • Treatment:

    • At a predetermined time post-infection (e.g., 2 hours), administer the 4-aminobenzoic acid derivative via a relevant route (e.g., subcutaneous, oral).

    • Include a control group that receives a vehicle control.

  • Assessment of Bacterial Load:

    • At a specified time after treatment (e.g., 24 hours), euthanize the mice.

    • Aseptically remove the infected thigh muscle.

    • Homogenize the tissue in a sterile buffer.

    • Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.

  • Data Analysis:

    • Compare the bacterial load in the treated groups to the control group to determine the reduction in CFU.

InVivo_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Animal_Prep Animal Preparation (Neutropenic Mice) Infection Thigh Muscle Infection Animal_Prep->Infection Infection_Prep Bacterial Inoculum Preparation Infection_Prep->Infection Treatment Compound Administration Infection->Treatment Euthanasia Euthanasia & Tissue Harvest Treatment->Euthanasia Homogenization Tissue Homogenization Euthanasia->Homogenization Plating Serial Dilution & Plating Homogenization->Plating CFU_Counting CFU Counting Plating->CFU_Counting Data_Analysis Data Analysis (Reduction in Bacterial Load) CFU_Counting->Data_Analysis

Caption: Workflow for a murine thigh infection model.

Bridging the Divide: Correlating In Vitro and In Vivo Data

The ultimate goal is to establish a meaningful in vitro-in vivo correlation (IVIVC), which can predict the in vivo performance of a compound based on its in vitro characteristics.[12] However, for antimicrobial and anticancer agents, establishing a direct IVIVC can be challenging due to the multitude of factors influencing in vivo efficacy.

Key Considerations for Correlation:

  • Pharmacokinetics (PK) and Pharmacodynamics (PD): Understanding the ADME properties of a PABA derivative is crucial. A compound with excellent in vitro potency may fail in vivo due to poor absorption, rapid metabolism, or inability to reach the target site at a sufficient concentration.[13]

  • Host Factors: The immune status of the host, the presence of biofilms, and the microenvironment of the infection or tumor site can all impact drug efficacy.[2]

  • Resistance Mechanisms: In vitro susceptibility testing may not always capture the development of resistance that can occur in vivo under therapeutic pressure.[14]

A thorough understanding of these factors is essential for the rational design and development of 4-aminobenzoic acid derivatives with improved translational potential.

Conclusion

4-aminobenzoic acid and its derivatives represent a promising class of compounds with diverse therapeutic potential. While in vitro assays are invaluable for initial screening and mechanistic studies, a comprehensive evaluation of their in vivo efficacy is paramount for successful drug development. By carefully considering the complexities of the in vivo environment and employing well-designed animal models, researchers can bridge the gap between in vitro promise and in vivo reality, ultimately advancing the development of novel and effective therapies based on the PABA scaffold. Further research is needed to establish robust in vitro-in vivo correlations for this class of compounds to streamline their development and clinical translation.[15]

References

  • Zou, Y., et al. (2021). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 26(16), 4968. [Link]

  • Kavková, V., et al. (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9. [Link]

  • Kavková, V., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PubMed, 31861596. [Link]

  • Králová, P., et al. (2022). Antibacterial activity of PABA derivatives 1. ResearchGate. [Link]

  • Silver, L. L. (2011). Challenges of antibacterial discovery. Clinical microbiology reviews, 24(1), 71-109. [Link]

  • Prokhorov, V., & Pletnev, S. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • Li, Y., et al. (2023). Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition. RSC Advances, 13(25), 17188-17201. [Link]

  • Kavková, V., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. ResearchGate. [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. [Link]

  • Wist, M., et al. (2023). In Vitro Resistance-Predicting Studies and In Vitro Resistance-Related Parameters—A Hit-to-Lead Perspective. International Journal of Molecular Sciences, 24(3), 2397. [Link]

  • Zou, Y., et al. (2021). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. ResearchGate. [Link]

  • Kadurugamuwa, J. L., et al. (2005). Rapid direct method for monitoring antibiotics in a mouse model of bacterial biofilm infection. Antimicrobial agents and chemotherapy, 49(7), 2779-2787. [Link]

  • Ordonez, A. A., et al. (2021). 11C-Para-aminobenzoic acid PET imaging of S. aureus and MRSA infection in preclinical models and humans. ResearchGate. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. [Link]

  • Khan, I., et al. (2023). Neuropharmacological Assessment of Sulfonamide Derivatives of Para-Aminobenzoic Acid through In Vivo and In Silico Approaches. Pharmaceuticals, 16(10), 1435. [Link]

  • De, A., et al. (2019). Evaluation of antitumor and anticancer activity of 4-amino benzoic benzoyl benzimidazole in ehrlich's ascites carcinoma induced male swiss mice. ResearchGate. [Link]

  • Moriarty, T. F., et al. (2016). Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. Journal of biomedical materials research. Part B, Applied biomaterials, 104(4), 827-839. [Link]

  • Bunduki, G. K., et al. (2023). Antimicrobial Susceptibility Testing. StatPearls. [Link]

  • Mandale, A. (2014). Why do my in-vitro AST results not match my clinical in-vivo results?. ResearchGate. [Link]

  • Al-Dhaheri, R. S., et al. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 01-05. [Link]

  • Siddik, Z. H., et al. (1987). Effect of para-aminobenzoic acid on the pharmacokinetics and urinary excretion of cis-diamminedichloroplatinum(II) in rats. Cancer chemotherapy and pharmacology, 21(1), 19-24. [Link]

  • Haroon, M., et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Journal of the Serbian Chemical Society, 88(2), 169-181. [Link]

  • Leggett, J. E., et al. (1989). Correlation between in vitro and in vivo activity of antimicrobial agents against gram-negative bacilli in a murine infection model. The Journal of infectious diseases, 160(5), 893-898. [Link]

  • Unknown. (n.d.). MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Ellinghaus, H. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) [Video]. YouTube. [Link]

  • Kavková, V., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. SciSpace. [Link]

  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

  • Lee, H. J., et al. (2022). Antibacterial Activity against Clinical Isolates and In Vivo Efficacy of Coralmycins. Antibiotics, 11(7), 914. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Haroon, M., et al. (2023). Synthetic routes of p-aminobenzoic acid derivatives having anticancer... ResearchGate. [Link]

  • Zhang, Y., et al. (2021). In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide Dermaseptin-AC. Microbiology spectrum, 9(3), e01234-21. [Link]

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of Benzenesulfonamide-Based Carbonic Anhydrase Inhibitors

In the landscape of therapeutic drug discovery, the benzenesulfonamide scaffold represents a cornerstone for the development of potent enzyme inhibitors. This guide provides an in-depth comparison of 4-aminobenzenesulfon...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of therapeutic drug discovery, the benzenesulfonamide scaffold represents a cornerstone for the development of potent enzyme inhibitors. This guide provides an in-depth comparison of 4-aminobenzenesulfonamide derivatives, with a particular focus on their structure-activity relationships (SAR) as inhibitors of carbonic anhydrases (CAs). We will delve into the rationale behind their design, the experimental methodologies for their evaluation, and the nuanced structural modifications that dictate their potency and isoform selectivity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage this important class of therapeutic agents.

Introduction: Carbonic Anhydrases as a Therapeutic Target

Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] In humans, fifteen different CA isoforms have been identified, each with distinct tissue distribution and physiological roles.[1] Their involvement in a range of physiological and pathological processes, including pH regulation, fluid secretion, and tumorigenesis, has made them attractive targets for therapeutic intervention.[1] The primary sulfonamides are a well-established class of CA inhibitors, with clinical applications as antiglaucoma agents, diuretics, antiepileptics, and more recently, as anticancer agents.[1][2]

The design of isoform-selective CA inhibitors is a key challenge in the field, as non-selective inhibition can lead to undesirable side effects.[1] This guide will explore how modifications to the benzenesulfonamide scaffold can be strategically employed to achieve both high potency and isoform selectivity.

General Synthetic Strategies for Benzenesulfonamide Analogs

The synthesis of benzenesulfonamide-based CA inhibitors typically begins with a commercially available starting material, such as 4-aminobenzoic acid or a related aniline derivative. A common synthetic route involves the conversion of the starting benzoic acid to a more reactive acyl chloride, followed by coupling with various amines or amino acids to introduce diversity.

A representative synthetic scheme for the preparation of 4-sulfamoylbenzoic acid derivatives is outlined below. This multi-step synthesis allows for the introduction of a wide range of substituents, enabling a thorough exploration of the SAR.

Synthesis of 4-Sulfamoylbenzoic Acid Derivatives cluster_0 Starting Material Preparation cluster_1 Activation and Coupling p_aminobenzoic_acid p-Aminobenzoic Acid sulfamoylbenzoic_acid 4-Sulfamoylbenzoic Acid p_aminobenzoic_acid->sulfamoylbenzoic_acid Chlorosulfonation chlorosulfonic_acid Chlorosulfonic Acid acyl_chloride 4-Sulfamoylbenzoyl Chloride sulfamoylbenzoic_acid->acyl_chloride Activation thionyl_chloride Thionyl Chloride final_product Benzamide-4-sulfonamide Analog acyl_chloride->final_product Amide Coupling amine Primary/Secondary Amine (R-NHR') amine->final_product SAR_Overview cluster_SAR Structure-Activity Relationship Scaffold Benzenesulfonamide Core -SO₂NH₂ (Zinc Binding Group) 4-Position (Substitution Site) Aromatic_Substituents Aromatic Substituents (e.g., Aniline) Scaffold:f2->Aromatic_Substituents Potency Potency Selectivity Selectivity Aromatic_Substituents->Potency Increases Aromatic_Substituents->Selectivity Modulates Alkyl_Chain_Length Alkyl Chain Length Alkyl_Chain_Length->Potency Modulates Amino_Acid_Moieties Amino Acid Moieties Amino_Acid_Moieties->Potency

Sources

Validation

A Comparative Analysis of the Neuropharmacological Effects of Sulfonamide Derivatives

The sulfonamide functional group, -S(=O)₂-NH₂, is a versatile scaffold in medicinal chemistry, giving rise to a diverse array of drugs with a wide spectrum of pharmacological activities. While initially renowned for thei...

Author: BenchChem Technical Support Team. Date: February 2026

The sulfonamide functional group, -S(=O)₂-NH₂, is a versatile scaffold in medicinal chemistry, giving rise to a diverse array of drugs with a wide spectrum of pharmacological activities. While initially renowned for their antimicrobial properties, sulfonamide derivatives have since been developed to treat a variety of conditions, including epilepsy, glaucoma, inflammation, and edema. A fascinating and clinically significant aspect of these drugs is their varied and often potent effects on the central nervous system (CNS). This guide provides an in-depth, comparative analysis of the neuropharmacological effects of different classes of sulfonamide derivatives, grounded in experimental data to inform researchers, scientists, and drug development professionals.

Introduction: The Sulfonamide Scaffold in Neuropharmacology

The neuropharmacological effects of sulfonamide derivatives are primarily dictated by the nature of the R group attached to the sulfonamide core. This structural diversity allows for interaction with a range of neural targets, including enzymes, ion channels, and receptors. Understanding these structure-activity relationships is crucial for the rational design of novel therapeutics with improved efficacy and reduced off-target effects. This guide will explore the distinct neuropharmacological profiles of four major classes of sulfonamide derivatives: antiepileptics, antimicrobials, anti-inflammatories, and diuretics.

Antiepileptic Sulfonamides: Modulators of Neuronal Excitability

Several sulfonamide derivatives are established antiepileptic drugs (AEDs), each with a unique mechanism of action that ultimately dampens neuronal hyperexcitability. This section will compare four prominent examples: acetazolamide, topiramate, sultiame, and zonisamide.

Mechanisms of Action: A Multi-pronged Approach to Seizure Control

The anticonvulsant effects of these sulfonamides stem from their ability to modulate various components of neuronal signaling.

  • Carbonic Anhydrase Inhibition: A common feature of many antiepileptic sulfonamides is the inhibition of carbonic anhydrase (CA), an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Inhibition of CA in the brain leads to a decrease in pH, which is thought to contribute to seizure control.[2] Acetazolamide is a potent CA inhibitor, and this is considered its primary anticonvulsant mechanism.[3] Sultiame and zonisamide are also CA inhibitors, although this is considered a weaker component of their overall activity compared to other mechanisms.[4]

  • Ion Channel Modulation: Topiramate and zonisamide exhibit significant effects on voltage-gated sodium and calcium channels. By blocking these channels, they reduce the repetitive firing of neurons that is characteristic of seizures.[4][5] Zonisamide has been shown to inhibit T-type calcium channels, which are involved in the rhythmic firing of thalamic neurons associated with certain seizure types.[6][7]

  • GABAergic and Glutamatergic Modulation: Topiramate enhances the activity of the inhibitory neurotransmitter GABA at GABA-A receptors and inhibits the activity of the excitatory neurotransmitter glutamate at AMPA/kainate receptors.[8][9] This dual action contributes to its broad-spectrum efficacy.

The following diagram illustrates the primary mechanisms of action of these antiepileptic sulfonamides.

Antiepileptic_Mechanisms cluster_Topiramate Topiramate cluster_Zonisamide Zonisamide cluster_Acetazolamide Acetazolamide cluster_Sultiame Sultiame T_Na Voltage-gated Na+ Channels T_Ca Voltage-gated Ca2+ Channels T_GABA GABA-A Receptor T_AMPA AMPA/Kainate Receptors T_CA Carbonic Anhydrase Z_Na Voltage-gated Na+ Channels Z_Ca T-type Ca2+ Channels Z_CA Carbonic Anhydrase A_CA Carbonic Anhydrase S_CA Carbonic Anhydrase Topiramate_Node->T_Na Inhibits Topiramate_Node->T_Ca Inhibits Topiramate_Node->T_GABA Enhances Topiramate_Node->T_AMPA Inhibits Topiramate_Node->T_CA Inhibits Zonisamide_Node->Z_Na Inhibits Zonisamide_Node->Z_Ca Inhibits Zonisamide_Node->Z_CA Inhibits (weak) Acetazolamide_Node->A_CA Inhibits (potent) Sultiame_Node->S_CA Inhibits

Caption: Primary molecular targets of antiepileptic sulfonamides.

Comparative Efficacy and Potency: A Quantitative Look

The following table summarizes key quantitative data related to the neuropharmacological effects of these antiepileptic sulfonamides.

DrugPrimary Mechanism(s)IC50/Ki ValuesEffect on Neuronal Firing
Acetazolamide Carbonic Anhydrase InhibitionhCA II: 16.7 nM (for a derivative)[1]Reduces frequency of action potentials and epileptiform bursts[2]
Topiramate Na+/Ca2+ Channel Blockade, GABA-A Receptor Enhancement, AMPA/Kainate Receptor Inhibition, Carbonic Anhydrase InhibitionGluR5 Kainate Receptors: ~0.5 µM[8][9]Reduces sustained high-frequency repetitive firing
Sultiame Carbonic Anhydrase InhibitionNot specified64.1% of patients seizure-free in one study[10]
Zonisamide Na+ and T-type Ca2+ Channel Blockade, Weak Carbonic Anhydrase InhibitionT-type Ca2+ channels: Not specifiedReduces sustained high-frequency repetitive firing[4]

Antimicrobial Sulfonamides: Unintended Neurological Consequences

The primary mechanism of action of antimicrobial sulfonamides, such as sulfamethoxazole, is the inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[11] While effective against bacterial infections, these drugs can cross the blood-brain barrier and exert off-target effects on the CNS, leading to a range of neurotoxicities.

Mechanisms of Neurotoxicity

The neurotoxic effects of antimicrobial sulfonamides are not fully elucidated but are thought to involve multiple pathways. Some proposed mechanisms include:

  • Direct Neuronal Damage: High concentrations of some sulfonamides have been shown to induce neuronal apoptosis and necrosis in vitro.

  • Immune-Mediated Reactions: Neurotoxicity can manifest as part of a systemic hypersensitivity reaction, leading to conditions like aseptic meningitis.[12]

  • Neurotransmitter Imbalance: There is evidence to suggest that some sulfonamides can interfere with neurotransmitter systems, although the exact mechanisms are still under investigation.

Clinical Manifestations of Neurotoxicity

The clinical presentation of sulfonamide-induced neurotoxicity is diverse and can range from mild to severe. Common manifestations include:

  • Headache and dizziness

  • Cognitive impairment (confusion, delirium)

  • Psychiatric symptoms (hallucinations, psychosis)[11]

  • Motor disturbances (tremor, ataxia)[12]

  • Seizures (rare)

The following diagram illustrates the proposed pathways of antimicrobial sulfonamide-induced neurotoxicity.

Antimicrobial_Neurotoxicity cluster_CNS Sulfamethoxazole Sulfamethoxazole BBB Blood-Brain Barrier Sulfamethoxazole->BBB Crosses Direct_Damage Direct Neuronal Damage BBB->Direct_Damage Exerts Effects Immune_Response Immune-Mediated Response BBB->Immune_Response Exerts Effects Neurotransmitter_Imbalance Neurotransmitter Imbalance BBB->Neurotransmitter_Imbalance Exerts Effects CNS Central Nervous System Neurotoxicity Neurotoxicity Manifestations (Headache, Confusion, Psychosis) Direct_Damage->Neurotoxicity Leads to Immune_Response->Neurotoxicity Leads to Neurotransmitter_Imbalance->Neurotoxicity Leads to

Caption: Proposed mechanisms of antimicrobial sulfonamide neurotoxicity.

Anti-inflammatory Sulfonamides: Targeting Neuroinflammation

Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is a sulfonamide derivative used to treat pain and inflammation. Neuroinflammation is increasingly recognized as a key contributor to the pathophysiology of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. By inhibiting COX-2, celecoxib can modulate neuroinflammatory pathways in the CNS.

Mechanism of Neuroprotection

The neuroprotective effects of celecoxib are primarily attributed to its inhibition of COX-2, which leads to a reduction in the production of pro-inflammatory prostaglandins.[13] This, in turn, can:

  • Reduce Microglial Activation: Attenuate the inflammatory response mediated by microglia, the resident immune cells of the CNS.

  • Decrease Oxidative Stress: Lower the production of reactive oxygen species that can damage neurons.

  • Inhibit Apoptosis: Prevent programmed cell death of neurons.

Recent studies have also suggested that celecoxib may have neuroprotective effects independent of COX-2 inhibition, possibly through modulation of other signaling pathways.[13][14]

Experimental Evidence of Neuroprotective Effects

The following table summarizes experimental data demonstrating the neuroprotective effects of celecoxib.

Experimental ModelKey FindingsReference
Rat model of Parkinson's diseaseCelecoxib treatment prevented the progressive degeneration of dopamine neurons.[13]
Rat model of epilepsyCelecoxib delayed seizure onset and reduced seizure severity.[15]
In vitro neuronal culturesCelecoxib enhanced glucocorticoid receptor function, which can have anti-inflammatory effects.[14]

Diuretic Sulfonamides: Indirect Neurological Effects

Sulfonamide diuretics, such as furosemide and hydrochlorothiazide, primarily act on the kidneys to increase urine output and reduce fluid retention. While their primary targets are not in the CNS, their systemic effects on fluid and electrolyte balance can have indirect neurological consequences.

Mechanisms of Neurological Side Effects

The neurological side effects of sulfonamide diuretics are typically secondary to their diuretic action and include:

  • Electrolyte Imbalances: Hypokalemia, hyponatremia, and other electrolyte disturbances can alter neuronal excitability and lead to symptoms such as muscle weakness, confusion, and in severe cases, seizures.

  • Dehydration: Excessive fluid loss can lead to dehydration, which can cause dizziness, headache, and orthostatic hypotension.

It is important to note that hydrochlorothiazide has been shown to have very low permeability across the blood-brain barrier, suggesting that its neurological effects are indeed indirect.[16][17][18] Furosemide, however, has been shown to have direct effects on neuronal ion transport and can suppress epileptiform activity in the brain.[4][19]

Comparative Neurological Side Effect Profile
DrugPrimary Neurological Side EffectsMechanism
Furosemide Dizziness, headache, hearing loss (ototoxicity)Electrolyte imbalance, direct effects on neuronal ion transport
Hydrochlorothiazide Dizziness, headache, paresthesiaPrimarily due to electrolyte imbalance and dehydration

The following diagram illustrates the indirect neurological effects of diuretic sulfonamides.

Diuretic_Effects Diuretic Sulfonamide Diuretic (e.g., Furosemide, Hydrochlorothiazide) Kidney Kidney Diuretic->Kidney Acts on Diuresis Increased Diuresis Kidney->Diuresis Electrolyte_Imbalance Electrolyte Imbalance (Hypokalemia, Hyponatremia) Diuresis->Electrolyte_Imbalance Dehydration Dehydration Diuresis->Dehydration Neurological_Effects Indirect Neurological Effects (Dizziness, Headache, Confusion) Electrolyte_Imbalance->Neurological_Effects Lead to Dehydration->Neurological_Effects Lead to

Sources

Comparative

A Technical Guide to Cross-Reactivity Profiling of 4-{[(Dimethylamino)sulfonyl]amino}benzoic Acid in Preclinical Assays

This guide provides a comprehensive framework for evaluating the target selectivity of the novel compound 4-{[(Dimethylamino)sulfonyl]amino}benzoic acid. We will explore the rationale behind designing a cross-reactivity...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the target selectivity of the novel compound 4-{[(Dimethylamino)sulfonyl]amino}benzoic acid. We will explore the rationale behind designing a cross-reactivity study, present detailed protocols for key biological assays, and offer a comparative analysis of hypothetical data. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of small molecule therapeutics.

Introduction: The Imperative of Selectivity in Drug Discovery

The journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges, a primary one being the potential for off-target activity. While on-target efficacy is the desired outcome, unintended interactions with other biological molecules can lead to adverse effects, derailing an otherwise promising therapeutic program.[1][2] Therefore, a rigorous evaluation of a compound's selectivity, through comprehensive cross-reactivity studies, is not merely a regulatory checkbox but a cornerstone of modern drug development.[3][4]

This guide focuses on a hypothetical scenario where 4-{[(Dimethylamino)sulfonyl]amino}benzoic acid has been identified as a potent antagonist of the P2Y14 receptor (P2Y14R) , a G protein-coupled receptor (GPCR) implicated in inflammatory and immune responses.[5][6] The sulfonylamino benzoic acid scaffold is a known pharmacophore for P2Y14R antagonists, making this a scientifically plausible starting point for our investigation.[5][7] Our objective is to design and execute a series of biological assays to confirm its on-target activity and systematically probe for potential off-target interactions.

Designing the Cross-Reactivity Panel: A Rationale-Driven Approach

The selection of assays for a cross-reactivity panel should be a strategic exercise, informed by the compound's chemical structure and its intended biological target. For 4-{[(Dimethylamino)sulfonyl]amino}benzoic acid, our panel will encompass targets that are structurally related to P2Y14R, as well as those that are functionally diverse but known to be promiscuous binders or are critical for safety pharmacology.

Our rationally designed panel includes:

  • On-Target Validation: A robust functional assay to confirm the antagonistic activity of the compound at the human P2Y14R.

  • Subtype Selectivity: Assays for closely related P2Y receptor subtypes (e.g., P2Y1, P2Y2, P2Y12) to assess selectivity within the same receptor family.

  • Safety Pharmacology GPCR Panel: A selection of GPCRs commonly included in safety panels due to their association with adverse drug reactions (e.g., hERG, 5-HT2B, adrenergic, and muscarinic receptors).[8][9]

  • Structurally-Indicated Off-Targets: Given the presence of a sulfonamide moiety, a known pharmacophore for carbonic anhydrase inhibitors, we will include a representative isoform (e.g., Carbonic Anhydrase II) in our panel.[10][11][12]

  • General Cytotoxicity Assessment: A cell-based assay to determine the compound's potential to induce cell death, a critical indicator of off-target toxicity.[13]

Experimental Methodologies: Protocols for Rigorous Assessment

The integrity of a cross-reactivity study hinges on the quality and reproducibility of the assays employed. Below are detailed, step-by-step protocols for the key assays in our panel.

On-Target P2Y14R Functional Assay: cAMP Measurement

Rationale: The P2Y14 receptor is a Gi-coupled GPCR, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6] An antagonist will block this effect. This assay will quantify the ability of 4-{[(Dimethylamino)sulfonyl]amino}benzoic acid to reverse the agonist-induced reduction in cAMP.

Protocol:

  • Cell Culture: Maintain HEK293 cells stably expressing the human P2Y14 receptor in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.

  • Cell Plating: Seed the cells into 384-well plates at a density of 5,000 cells per well and incubate for 24 hours.

  • Compound Preparation: Prepare a 10-point serial dilution of 4-{[(Dimethylamino)sulfonyl]amino}benzoic acid in a suitable vehicle (e.g., DMSO), and a known P2Y14R antagonist as a positive control.

  • Assay Procedure:

    • Aspirate the culture medium and add 20 µL of stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to each well.

    • Add 5 µL of the test compound dilutions or controls to the wells and incubate for 30 minutes at room temperature.

    • Add 5 µL of the P2Y14R agonist, UDP-glucose, at a concentration that elicits an 80% maximal response (EC80), to all wells except the negative control.

    • Incubate for 30 minutes at room temperature.

    • Lyse the cells and measure cAMP levels using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence-based cAMP assay kit, following the manufacturer's instructions.

  • Data Analysis: Plot the cAMP levels against the log of the antagonist concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Off-Target Carbonic Anhydrase II Inhibition Assay

Rationale: The sulfonamide group in our test compound is a classic zinc-binding pharmacophore found in many carbonic anhydrase inhibitors.[11][12] This assay will determine if 4-{[(Dimethylamino)sulfonyl]amino}benzoic acid has any inhibitory activity against a ubiquitous carbonic anhydrase isoform, CA-II.

Protocol:

  • Enzyme and Substrate Preparation: Reconstitute purified human Carbonic Anhydrase II (CA-II) in assay buffer. Prepare a solution of the substrate, p-nitrophenyl acetate (pNPA).

  • Compound Preparation: Prepare serial dilutions of 4-{[(Dimethylamino)sulfonyl]amino}benzoic acid and a known CA-II inhibitor (e.g., acetazolamide) as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the test compound dilutions, and the CA-II enzyme.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the reaction by adding the pNPA substrate.

    • Monitor the hydrolysis of pNPA to p-nitrophenol by measuring the absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percent inhibition relative to the vehicle control and calculate the IC50 value.

General Cytotoxicity Assay: LDH Release

Rationale: Cytotoxicity is a critical endpoint in safety pharmacology. The release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the cell culture medium is an indicator of plasma membrane damage and cell death.

Protocol:

  • Cell Culture and Plating: Use a relevant cell line (e.g., HepG2 for liver toxicity or the P2Y14R-expressing HEK293 cells) and plate in 96-well plates.

  • Compound Treatment: Treat the cells with serial dilutions of 4-{[(Dimethylamino)sulfonyl]amino}benzoic acid for 24-48 hours. Include a vehicle control and a positive control for cytotoxicity (e.g., a known toxin).

  • LDH Measurement:

    • After the incubation period, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

    • Add the LDH assay reagent mixture (containing diaphorase and a tetrazolium salt) to each well.

    • Incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control and determine the CC50 (50% cytotoxic concentration).

Comparative Data Analysis

The following tables present hypothetical data from our cross-reactivity study of 4-{[(Dimethylamino)sulfonyl]amino}benzoic acid.

Table 1: On-Target and Subtype Selectivity Profile

TargetAssay TypeIC50 (nM)Fold Selectivity vs. P2Y14R
P2Y14R cAMP Functional 15 -
P2Y1RCalcium Flux>10,000>667
P2Y2RCalcium Flux>10,000>667
P2Y12RcAMP Functional2,500167

Table 2: Off-Target and Cytotoxicity Profile

Target/AssayAssay TypeIC50 / CC50 (nM)
Adrenergic α1ARadioligand Binding>10,000
Muscarinic M1Radioligand Binding>10,000
5-HT2BCalcium Flux8,500
Carbonic Anhydrase IIEnzyme Inhibition>10,000
Cytotoxicity (HepG2)LDH Release>25,000

Interpretation of Results:

The hypothetical data suggest that 4-{[(Dimethylamino)sulfonyl]amino}benzoic acid is a potent and selective antagonist of the P2Y14 receptor. It demonstrates excellent selectivity against other P2Y receptor subtypes and a clean profile against key off-targets and in cytotoxicity assays. The weak activity at P2Y12R and 5-HT2B at much higher concentrations would be noted for further investigation but is unlikely to be a primary concern given the large selectivity window.

Visualizing the Concepts: Diagrams for Clarity

Signaling Pathway of P2Y14R Antagonism

P2Y14R_Pathway cluster_membrane Cell Membrane P2Y14R P2Y14R Gi Gi Protein P2Y14R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts UDP_glucose UDP-glucose (Agonist) UDP_glucose->P2Y14R Activates Compound 4-{[(Dimethylamino)sulfonyl]amino}benzoic acid (Antagonist) Compound->P2Y14R Blocks ATP ATP ATP->AC Downstream Downstream Cellular Response (Inhibited) cAMP->Downstream Leads to Cross_Reactivity_Workflow Start Test Compound: 4-{[(Dimethylamino)sulfonyl]amino}benzoic acid OnTarget On-Target Assay (P2Y14R Functional) Start->OnTarget Subtype Subtype Selectivity (Other P2Y Receptors) Start->Subtype Safety Safety Pharmacology (GPCR Panel, CA-II) Start->Safety Cyto Cytotoxicity Assay (LDH Release) Start->Cyto Data Data Analysis: IC50 / CC50 Determination OnTarget->Data Subtype->Data Safety->Data Cyto->Data Report Selectivity Profile & Risk Assessment Data->Report

Caption: Workflow for assessing compound selectivity.

Conclusion: A Commitment to Scientific Rigor

This guide has outlined a systematic and scientifically grounded approach to evaluating the cross-reactivity of 4-{[(Dimethylamino)sulfonyl]amino}benzoic acid. By hypothesizing a primary target based on structural analogs and designing a comprehensive panel of in vitro assays, we can build a robust selectivity profile for this compound. This early and thorough assessment of potential off-target effects is indispensable for making informed decisions in the drug discovery pipeline, ultimately contributing to the development of safer and more effective medicines. The principles and protocols detailed herein are broadly applicable to the preclinical evaluation of other small molecule candidates.

References

  • National Center for Biotechnology Information (2020). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures.
  • PubMed (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. Available at: [Link]

  • Tanso Biosciences (2024). GPCR Safety Panels Launched. Available at: [Link]

  • National Center for Biotechnology Information (2022). 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery. Available at: [Link]

  • ACS Publications (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Available at: [Link]

  • National Center for Biotechnology Information (2020). Discovery of novel and potent P2Y14R antagonists via structure-based virtual screening for the treatment of acute gouty arthritis. Available at: [Link]

  • Eurofins Discovery (2026). GPCRs in Drug Discovery and In Vitro Safety Pharmacology. Available at: [Link]

  • National Center for Biotechnology Information (2016). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Available at: [Link]

  • ACS Publications (2024). Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment. Available at: [Link]

  • National Center for Biotechnology Information (2013). Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. Available at: [Link]

  • ACS Publications (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Available at: [Link]

  • PubMed (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. Available at: [Link]

  • MDPI (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Available at: [Link]

  • Eurofins Scientific (2025). Using secondary pharmacology panels to predict clinical safety risks. Available at: [Link]

  • ResearchGate (2025). Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury. Available at: [Link]

  • ACS Publications (2025). Drug-like Antagonists of P2Y Receptor Subtypes: An Update. Available at: [Link]

  • PubMed (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. Available at: [Link]

  • PubMed (2019). Recent progress on the discovery of P2Y 14 receptor antagonists. Available at: [Link]

  • Reaction Biology (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • National Center for Biotechnology Information (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Available at: [Link]

  • Cision PR Newswire (2015). 32-GPCR Safety Functional Assay Panel For Routine Off-Target Compound Profiling. Available at: [Link]

  • PubMed (2020). Discovery of novel and potent P2Y14R antagonists via structure-based virtual screening for the treatment of acute gouty arthritis. Available at: [Link]

  • PubMed (2020). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Available at: [Link]

  • Scientific Research Publishing (2013). Cross Skin Reactivity to Tyrosine Kinase Inhibitors in a Patient with Chronic Myelogenous Leukemia. Available at: [Link]

  • ResearchGate (2021). Sulfonamides CA inhibitors (acetazolamide, methazolamide and SLC-0111), sulfadrugs (sulfadiazine and sulfapyridine) and the designed novel compounds 15-26. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Comparative Docking Studies of Aminobenzoic Acid Derivatives

This guide provides an in-depth, technical comparison of the molecular docking performance of various aminobenzoic acid derivatives against a range of biologically relevant protein targets. Designed for researchers, scie...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technical comparison of the molecular docking performance of various aminobenzoic acid derivatives against a range of biologically relevant protein targets. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline to deliver field-proven insights and explain the causal relationships behind experimental choices. We will explore the nuances of ligand and protein preparation, the rationale for selecting specific docking parameters, and the detailed analysis of docking results, all supported by experimental data from peer-reviewed literature.

Introduction: The Versatility of the Aminobenzoic Acid Scaffold

Aminobenzoic acid and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[1] This versatility stems from the presence of both an amino and a carboxylic acid group on an aromatic ring, which allows for diverse chemical modifications to modulate their pharmacokinetic and pharmacodynamic properties.[1] These derivatives have been investigated as inhibitors of various enzymes implicated in a range of diseases, from neurodegenerative disorders to cancer.[1][2]

Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a protein target, offering insights into binding affinity and interaction patterns.[3] This guide will provide a comparative analysis of docking studies involving aminobenzoic acid derivatives against several key protein targets, offering a framework for researchers to design and interpret their own computational experiments.

Key Biological Targets for Aminobenzoic Acid Derivatives

The therapeutic potential of aminobenzoic acid derivatives has been explored against several important protein targets. This guide will focus on a selection of these to illustrate the comparative docking approach.

  • Cholinesterases (AChE and BChE): Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine.[2] Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease.[4]

  • Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the inflammatory pathway, responsible for the synthesis of prostaglandins.[5] Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs with fewer gastrointestinal side effects.[5]

  • Dihydrofolate Reductase (DHFR): DHFR is an essential enzyme in the synthesis of nucleic acid precursors.[6][7] It is a well-established target for anticancer and antimicrobial agents.[6][7]

  • Tyrosine Kinases: This family of enzymes plays a critical role in cell signaling pathways that regulate cell growth, proliferation, and differentiation.[8] Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them important targets for cancer therapy.[8]

The Molecular Docking Workflow: A Self-Validating System

A successful molecular docking study is a self-validating system, where each step is carefully considered and justified to ensure the reliability of the final results. The following sections detail a comprehensive workflow, using AutoDock Vina as the primary example, and referencing other software like Glide where appropriate.

Step 1: Meticulous Preparation of the Protein Receptor

The quality of the protein structure is paramount for a meaningful docking study. The goal is to prepare a receptor model that is as close as possible to the physiological state.

Protocol: Protein Preparation for Docking

  • Obtain the Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this guide, we will use human acetylcholinesterase (PDB ID: 4EY7) as our primary example.

  • Initial Cleaning of the PDB File:

    • Rationale: PDB files often contain non-essential molecules such as water, ions, and co-crystallized ligands that can interfere with the docking process.

    • Procedure: Remove all water molecules and any heteroatoms that are not part of the protein or essential cofactors. This can be done using molecular visualization software like UCSF Chimera or PyMOL.

  • Handling Missing Residues and Loops:

    • Rationale: Some crystal structures may have missing residues or loops due to a lack of clear electron density in those regions. These gaps must be addressed to ensure the integrity of the protein structure.

    • Procedure: Use modeling software like Modeller or the Protein Preparation Wizard in Schrödinger's Maestro to build and refine any missing segments.

  • Protonation and Addition of Hydrogens:

    • Rationale: Hydrogen atoms are typically not resolved in X-ray crystal structures but are crucial for defining the correct hydrogen bonding network and electrostatic interactions. The protonation state of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) is pH-dependent and significantly impacts ligand binding.

    • Procedure: Add hydrogens to the protein structure. Most docking software packages have built-in tools for this. For example, AutoDockTools (ADT) can add hydrogens and assign appropriate protonation states for a specified pH (typically physiological pH 7.4).

  • Assigning Charges and Atom Types:

    • Rationale: The docking algorithm's scoring function relies on the correct assignment of partial charges and atom types to accurately calculate electrostatic and van der Waals interactions.

    • Procedure: Use a force field to assign these parameters. ADT utilizes the Gasteiger charging method. The final prepared protein is saved in the PDBQT file format for use with AutoDock Vina.

Step 2: Ligand Preparation - Defining the Challenger

The preparation of the small molecule ligands is equally critical. The aim is to generate a low-energy, 3D conformation with the correct chemical properties.

Protocol: Ligand Preparation for Docking

  • Obtain or Draw the Ligand Structure: Ligand structures can be obtained from databases like PubChem or ZINC, or drawn using chemical drawing software such as ChemDraw or MarvinSketch. For our comparative study, we will consider a series of aminobenzoic acid derivatives.

  • Conversion to 3D and Energy Minimization:

    • Rationale: A 2D drawing must be converted to a 3D structure. Energy minimization is then performed to obtain a stable, low-energy conformation.

    • Procedure: Use software like Open Babel or Avogadro to generate the 3D coordinates and perform energy minimization using a suitable force field (e.g., MMFF94).

  • Defining Torsion Angles:

    • Rationale: To allow for ligand flexibility during docking, the rotatable bonds must be defined.

    • Procedure: ADT automatically detects and defines rotatable bonds, allowing the ligand to adopt different conformations within the protein's binding site.

  • Assigning Charges and Saving in PDBQT Format:

    • Rationale: Similar to the protein, ligands require the assignment of partial charges for the scoring function.

    • Procedure: ADT is used to assign Gasteiger charges and save the ligand in the PDBQT format.

Step 3: Defining the Search Space - The Grid Box

The docking simulation needs to be confined to a specific region of the protein, typically the active site or a known binding pocket. This is defined by a "grid box."

Protocol: Grid Box Generation

  • Identify the Binding Site: The binding site can be identified from the position of a co-crystallized ligand in the PDB structure or through binding site prediction software.

  • Define the Grid Box Dimensions and Center:

    • Rationale: The grid box should be large enough to encompass the entire binding site and allow the ligand to move and rotate freely, but not so large as to unnecessarily increase the computational time.

    • Procedure: In ADT, a grid box is centered on the binding site. The dimensions of the box are adjusted to cover the pocket. For a typical small molecule, a box size of 20x20x20 Å is often a good starting point.[9]

Step 4: Running the Docking Simulation

With the prepared protein, ligand, and grid box, the docking simulation can be initiated.

Protocol: Running AutoDock Vina

  • Configuration File: Create a configuration file that specifies the paths to the protein and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.

  • Exhaustiveness Parameter:

    • Rationale: The exhaustiveness parameter in AutoDock Vina controls the thoroughness of the search. Higher values increase the probability of finding the optimal binding pose but also increase the computational time.

    • Procedure: For a standard docking run, an exhaustiveness of 8 is often sufficient. For more rigorous virtual screening, this value can be increased.[9]

  • Executing the Docking Run: The docking simulation is run from the command line, specifying the configuration file. AutoDock Vina will generate an output file containing the predicted binding poses and their corresponding binding affinities.

Visualization and Analysis of Docking Results

Interpreting Binding Affinity Scores

The binding affinity, typically reported in kcal/mol, is an estimation of the binding free energy. A more negative value indicates a more favorable binding interaction.[6] However, it is important to remember that these scores are approximations and should be used for comparative purposes rather than as absolute values.

Visualizing and Analyzing Binding Interactions

The top-ranked binding poses should be visually inspected to understand the molecular interactions driving the binding.

  • Hydrogen Bonds: These are strong, directional interactions between a hydrogen bond donor and an acceptor. They are critical for ligand binding and specificity.

  • Hydrophobic Interactions: These occur between nonpolar regions of the ligand and the protein, contributing significantly to binding affinity.

  • Pi-Interactions: These include pi-pi stacking and cation-pi interactions, which are common with aromatic systems like the benzene ring in aminobenzoic acid derivatives.

Tools like PyMOL and Discovery Studio Visualizer are excellent for visualizing these interactions and generating high-quality images.

Comparative Docking of Aminobenzoic Acid Derivatives

To illustrate the power of comparative docking, we will now examine the docking of various aminobenzoic acid derivatives against our selected protein targets.

Cholinesterase Inhibition: A Case Study in Alzheimer's Disease

As previously mentioned, inhibiting AChE is a key strategy in managing Alzheimer's disease.[4] Docking studies have been instrumental in understanding how aminobenzoic acid derivatives interact with the active site of this enzyme.

The active site of AChE contains a catalytic triad (Ser203, His447, Glu334) and a peripheral anionic site (PAS). Effective inhibitors often interact with both of these sites.

Table 1: Comparative Docking Data of Aminobenzoic Acid Derivatives against Acetylcholinesterase (AChE)

DerivativeDocking Score (kcal/mol)Key Interacting ResiduesReference
p-Aminobenzoic Acid (PABA)-6.5Tyr334, Trp84Fictional Example
Compound 22 (a PABA derivative)-11.2Trp84, Tyr121, Tyr334, Phe330[2]
3,3′-(Isophthaloylbis(azanediyl))dibenzoic acidNot specifiedTyr337, Trp86[10]
Benzylaminobenzoic acid derivative-5.53 (against BChE)Not specified[1]

Analysis: The data in Table 1 suggests that modifications to the basic PABA scaffold can significantly improve binding affinity. For instance, compound 22, a more complex derivative, exhibits a much lower (more favorable) docking score compared to the parent PABA molecule.[2] This enhanced affinity is likely due to additional interactions with key residues in the AChE active site, such as pi-pi stacking with aromatic residues like Trp84 and Tyr334.[2]

Targeting Cancer: COX-2, DHFR, and Tyrosine Kinases

Aminobenzoic acid derivatives have also shown promise as anticancer agents by targeting enzymes involved in cancer progression.[1][11]

  • COX-2 Inhibition: The selective inhibition of COX-2 is a desirable trait for anti-inflammatory and anticancer drugs. Docking studies can help elucidate the structural basis for selectivity between COX-1 and COX-2.

  • DHFR Inhibition: As inhibitors of DHFR, aminobenzoic acid derivatives can disrupt DNA synthesis in rapidly dividing cancer cells.[6][7]

  • Tyrosine Kinase Inhibition: Many aminobenzoic acid derivatives have been designed to target the ATP-binding site of various tyrosine kinases, thereby blocking their activity.[8]

Table 2: Comparative Docking Data of Aminobenzoic Acid Derivatives against Cancer-Related Targets

DerivativeTargetDocking Score (kcal/mol)Key Interacting ResiduesReference
4-formyl-2-methoxyphenyl-4-chlorobenzoateCOX-2-8.18Not specified[12]
DMDP derivativesDHFRNot specifiedIle7, Val8, Trp24, Phe31, Phe34, Pro61, Val115[13]
Imidazolyl benzoic acid derivativeNot specifiedNot specifiedNot specified[14]

Analysis: The docking score of -8.18 kcal/mol for the 4-formyl-2-methoxyphenyl-4-chlorobenzoate against COX-2 suggests a strong binding affinity.[12] For the DMDP derivatives targeting DHFR, the interactions are predominantly hydrophobic, with the pterin moiety playing a key role in binding.[13] These examples highlight the adaptability of the aminobenzoic acid scaffold to target different enzyme active sites.

Visualizing Biological Pathways and Workflows

To further enhance our understanding, we can use Graphviz to create diagrams of relevant signaling pathways and experimental workflows.

The Cholinergic Signaling Pathway and AChE Inhibition

The following diagram illustrates the role of acetylcholine in neurotransmission and how AChE inhibitors, such as certain aminobenzoic acid derivatives, exert their therapeutic effect.

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ChAT Choline Acetyltransferase Acetyl-CoA->ChAT Choline Choline Choline->ChAT ACh_vesicle Acetylcholine (in vesicle) ChAT->ACh_vesicle synthesis ACh_release Acetylcholine (released) ACh_vesicle->ACh_release exocytosis AChE Acetylcholinesterase (AChE) ACh_release->AChE hydrolyzed by AChR Acetylcholine Receptor ACh_release->AChR binds to Breakdown Acetic Acid + Choline AChE->Breakdown Inhibitor Aminobenzoic Acid Derivative (Inhibitor) Inhibitor->AChE inhibits Signal Signal Propagation AChR->Signal

Caption: The cholinergic signaling pathway and the mechanism of AChE inhibition.

A Generalized Molecular Docking Workflow

This diagram provides a high-level overview of the key stages in a typical molecular docking experiment.

Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Protein Crystal Structure (PDB) Prep_Protein Protein Preparation (Clean, Add H, Assign Charges) PDB->Prep_Protein Ligand_2D Ligand Structure (2D or 3D) Prep_Ligand Ligand Preparation (Energy Minimization, Torsions) Ligand_2D->Prep_Ligand Grid Grid Box Generation Prep_Protein->Grid Docking Run Docking Simulation Prep_Ligand->Docking Grid->Docking Results Binding Poses & Scores Docking->Results Analysis Visual Analysis (Interactions) Results->Analysis Comparison Comparative Analysis Analysis->Comparison

Caption: A generalized workflow for molecular docking studies.

Conclusion and Future Directions

This guide has provided a comprehensive overview of comparative molecular docking studies of aminobenzoic acid derivatives. By following a rigorous and self-validating workflow, researchers can gain valuable insights into the structure-activity relationships of these versatile compounds and accelerate the discovery of novel therapeutics. The key to a successful docking study lies not just in the execution of the software but in the careful preparation of the input molecules and a thorough, critical analysis of the results.

Future studies should focus on employing more advanced docking techniques, such as induced-fit docking, to account for protein flexibility upon ligand binding. Furthermore, the integration of molecular dynamics simulations can provide a more dynamic and realistic picture of the protein-ligand interactions over time. As computational power continues to increase, these methods will become even more accessible and will undoubtedly play an increasingly important role in drug discovery and development.

References

  • Shrivastava, S. K., et al. (2018). Design and development of novel p-aminobenzoic acid derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. Bioorganic & Medicinal Chemistry, 26(22), 5869-5883.
  • Schrödinger. (n.d.). Glide Docking and Scoring Methodology. Retrieved from [Link]

  • Anwar, M. U., et al. (2023).
  • Duggan, K. C., et al. (2010). The role of cyclooxygenase-2 in cancer. Journal of Mammary Gland Biology and Neoplasia, 15(4), 327-341.
  • Konc, J., et al. (2015). VSDK: Virtual screening of small molecules using AutoDock Vina on Windows platform.
  • Rees, T. M., & Brimijoin, S. (2003). The role of acetylcholinesterase in the pathogenesis of Alzheimer's disease. Drugs of the Future, 28(6), 547.
  • Marc, G., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 24(24), 4593.
  • Iftikhar, K., et al. (2020). A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease. Frontiers in Chemistry, 8, 739.
  • Farmacia. (2022). A COMPARISION OF BINDING AFFINITIES OF SOME DERIVATIVES OF ACETYLSALICYLIC ACID ON THE SURFACES OF COX1 AND COX2. Farmacia, 70(3).
  • ResearchGate. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Retrieved from [Link]

  • Friesner, R. A., et al. (2004). Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. Journal of Medicinal Chemistry, 47(7), 1739-1749.
  • ResearchGate. (n.d.). Synthetic routes of p-aminobenzoic acid derivatives having anticancer... Retrieved from [Link]

  • Hall, W. L., et al. (2023). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. ACS Central Science, 9(6), 1147–1155.
  • Inestrosa, N. C., & Alarcón, R. (2021). Acetylcholinesterase as a Multifunctional Target in Amyloid-Driven Neurodegeneration: From Dual-Site Inhibitors to Anti-Agregation Strategies. International Journal of Molecular Sciences, 22(16), 8893.
  • Wang, D., & Dubois, R. N. (2022). Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells. Frontiers in Immunology, 13, 1007420.
  • Ebiloma, G. U., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Journal of Advances in Medical and Pharmaceutical Sciences, 3(2), 1-13.
  • Ramachandran, L. V., et al. (2025).
  • Palage, M., et al. (2017). COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. Molecules, 22(9), 1500.
  • Koomesh. (2023). The Role of Cyclooxygenase-2 in Signaling Pathways Promoting Colorectal Cancer. Koomesh, 25(1), e152797.
  • Biointerface Research in Applied Chemistry. (2021). Glide Docking, Autodock, Binding Free Energy and Drug. Biointerface Research in Applied Chemistry, 11(3), 10466-10480.
  • PubMed. (1981). Combinations of 4-aminobenzoic acid competitors and dihydrofolate dehydrogenase inhibitors in the chemotherapy of malaria. A commentary. Retrieved from [Link]

  • Forli, S., et al. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite.
  • ResearchGate. (2015). A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Retrieved from [Link]

  • ACS Publications. (2024). AutoDock-SS: AutoDock for Multiconformational Ligand-Based Virtual Screening.
  • Schrödinger. (n.d.). Glide 5.5 - User Manual. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry, 44(28), 12053-12063.
  • ResearchGate. (2018). COX-2 Signaling in the Tumor Microenvironment. Retrieved from [Link]

  • ResearchGate. (n.d.). The folate biosynthesis pathway. The condensation of p-aminobenzoic... Retrieved from [Link]

  • Navrachana University. (2023). In Silico Molecular Docking against C-KIT Tyrosine Kinase of 2-Isoxazoline Derivatives. Interwoven: An Interdisciplinary Journal of Navrachana University, 6(2).
  • Bioinformation. (2008). Molecular docking studies on DMDP derivatives as human DHFR inhibitors.
  • MDPI. (2021). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. Molecules, 26(11), 3323.
  • PubMed. (2001). Acetylcholinesterase in Alzheimer's disease. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2022). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Pharmaceuticals, 15(11), 1385.
  • YouTube. (2020). Molecular Docking | Autodock VINA Virtual Screening. Retrieved from [Link]

  • Pharmacy Education. (2023). Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation.
  • Khan Academy. (n.d.). Treatment of dementia and Alzheimer's disease. Retrieved from [Link]

  • Bioinformation. (2008). Molecular docking studies on DMDP derivatives as human DHFR inhibitors.
  • MDPI. (2021). Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis. International Journal of Molecular Sciences, 22(16), 8995.

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[(Dimethylamino)sulfonyl]amino}benzoic acid
Reactant of Route 2
Reactant of Route 2
4-{[(Dimethylamino)sulfonyl]amino}benzoic acid
© Copyright 2026 BenchChem. All Rights Reserved.